Geranylgeraniol
描述
This compound has been reported in Pellia epiphylla, Ectatomma ruidum, and other organisms with data available.
RN given refers to cpd without isomeric designation; activates platelets via stimulation of phospholipase A2; structure given in first source
Structure
2D Structure
3D Structure
属性
IUPAC Name |
(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h9,11,13,15,21H,6-8,10,12,14,16H2,1-5H3/b18-11+,19-13+,20-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJISWRZIEWCUBN-QIRCYJPOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001345665 | |
| Record name | Geranylgeraniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24034-73-9, 7614-21-3 | |
| Record name | Geranylgeraniol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24034-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranylgeraniol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007614213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranylgeraniol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001345665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl geraniol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GERANYLGERANIOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AIA02AJA3A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core of Terpenoid Synthesis: An In-Depth Technical Guide to the Geranylgeraniol Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Geranylgeraniol (GGOH), a C20 isoprenoid alcohol, and its phosphorylated form, geranylgeranyl pyrophosphate (GGPP), represent a critical branching point in the vast and complex network of terpenoid biosynthesis in plants. These molecules serve as essential precursors for a myriad of compounds vital for plant growth, development, and interaction with the environment. This technical guide provides a comprehensive overview of the core GGOH biosynthesis pathway, detailing the enzymatic steps, subcellular compartmentalization, regulatory mechanisms, and key experimental methodologies for its study.
The Biosynthetic Blueprint: From Simple Sugars to a C20 Precursor
The journey to GGOH begins with the synthesis of the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). In plants, this is accomplished through two distinct and spatially separated pathways: the mevalonate (MVA) pathway, located in the cytosol, and the methylerythri-tol 4-phosphate (MEP) pathway, which operates in the plastids.[1][2][3] While there is evidence of some crosstalk between these two pathways, the MEP pathway is the primary source of IPP and DMAPP for GGPP synthesis within the plastids, where many essential GGPP-derived compounds are produced.[4][5]
The synthesis of GGPP is catalyzed by geranylgeranyl pyrophosphate synthase (GGPPS), a prenyltransferase that sequentially condenses three molecules of IPP with one molecule of DMAPP.[6][7] This process involves the formation of geranyl pyrophosphate (GPP) and farnesyl pyrophosphate (FPP) as intermediates. The final product, GGPP, stands at a pivotal metabolic node, directing carbon flux towards the biosynthesis of a diverse array of compounds, including:
-
Carotenoids: Essential for photosynthesis and photoprotection.
-
Chlorophylls: The primary photosynthetic pigments.
-
Gibberellins: Phytohormones that regulate various developmental processes.
-
Diterpenoids: A large class of secondary metabolites with diverse ecological functions.
-
Tocopherols (Vitamin E): Important antioxidants.
-
Phylloquinone (Vitamin K1): A key component of the photosynthetic electron transport chain.
The dephosphorylation of GGPP by phosphatases yields this compound.
Data Presentation: Quantitative Insights into the Pathway
The concentration of GGOH and its precursors can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize available quantitative data on the key precursors of GGOH in plants.
| Metabolite | Plant Species | Tissue | Concentration | Reference |
| GGPP | Solanum lycopersicum (Tomato) | Ripe Fruit (pericarp) | ~1.5 nmol/g dry weight | [1] |
| Solanum lycopersicum (Tomato) | Green Fruit (pericarp) | ~0.5 nmol/g dry weight | [1] | |
| IPP | Arabidopsis thaliana | Seedlings | ~1.5 pmol/mg fresh weight | [2] |
| DMAPP | Arabidopsis thaliana | Seedlings | ~0.5 pmol/mg fresh weight | [2] |
Table 1: Concentration of Geranylgeranyl Pyrophosphate (GGPP) and its Precursors in Plant Tissues.
The kinetic properties of GGPPS isoforms are crucial for understanding the regulation of GGPP synthesis.
| Enzyme | Plant Species | Substrate | Km (µM) | Reference |
| SlGGPPS1 | Solanum lycopersicum (Tomato) | IPP | 2.5 | [8] |
| FPP | 1.8 | [8] | ||
| SlGGPPS2 | Solanum lycopersicum (Tomato) | IPP | 3.1 | [8] |
| FPP | 2.2 | [8] | ||
| SlGGPPS3 | Solanum lycopersicum (Tomato) | IPP | 2.8 | [8] |
| FPP | 1.9 | [8] | ||
| RcG/FPPS1 | Rosa chinensis (Rose) | IPP (with DMAPP) | 0.44 | [9] |
Table 2: Kinetic Parameters of Plant Geranylgeranyl Pyrophosphate Synthase (GGPPS) Isoforms.
Experimental Protocols: Methodologies for Pathway Elucidation
Geranylgeranyl Pyrophosphate Synthase (GGPPS) Activity Assay
A spectrophotometric assay can be used to determine the kinetic parameters of purified GGPPS.[3][6] This method relies on the quantification of pyrophosphate (PPi) released during the condensation reactions.
Principle: The assay couples the release of PPi to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5), MgCl₂, DTT, IPP, and FPP (or DMAPP and IPP for the complete reaction).
-
Enzyme Addition: Initiate the reaction by adding the purified GGPPS enzyme.
-
Coupling Enzymes: Include coupling enzymes in the reaction mixture: inorganic pyrophosphatase to hydrolyze PPi to phosphate, and a phosphate-detecting system (e.g., EnzChek Phosphate Assay Kit) that links phosphate production to a colorimetric or fluorometric readout. A common coupled enzyme system involves pyruvate kinase and lactate dehydrogenase, where the consumption of phosphoenolpyruvate is coupled to the oxidation of NADH.
-
Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine kinetic parameters (Km and Vmax) by measuring the reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Quantification of this compound and its Precursors
The quantification of GGOH, GGPP, IPP, and DMAPP in plant tissues is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).[1][2]
Protocol for GGPP Quantification in Tomato Fruit: [1]
-
Sample Preparation: Flash-freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extraction: Extract the powdered tissue with a mixture of isopropanol and ethyl acetate.
-
Purification: Use solid-phase extraction (SPE) with a C18 cartridge to purify the prenyl pyrophosphates.
-
LC-MS/MS Analysis: Analyze the purified extract using a C18 reversed-phase column with a gradient of ammonium acetate in water and acetonitrile. Use multiple reaction monitoring (MRM) mode for detection and quantification, with specific precursor-product ion transitions for GGPP.
-
Quantification: Use an external calibration curve with authentic GGPP standards to quantify the amount of GGPP in the sample.
Protocol for IPP and DMAPP Quantification in Plant Extracts: [2]
-
Extraction: Extract finely ground plant tissue with a methanol/water solution.
-
Enrichment: Enrich the extracts for IPP and DMAPP using an anion exchanger.
-
Chromatographic Separation: Separate IPP and DMAPP using a β-cyclodextrin column.
-
LC-MS/MS Analysis: Quantify IPP and DMAPP using LC-MS/MS in MRM mode.
-
Quantification: Use a dilution series of authentic standards to determine the absolute quantities.
Subcellular Localization of GGPPS
The subcellular localization of GGPPS isoforms can be determined using green fluorescent protein (GFP) fusion and confocal microscopy.
Protocol:
-
Vector Construction: Fuse the coding sequence of the GGPPS isoform in frame with the GFP coding sequence in a plant expression vector.
-
Transient Expression: Introduce the GGPPS-GFP fusion construct into plant cells (e.g., Nicotiana benthamiana leaves or protoplasts) via Agrobacterium-mediated infiltration or polyethylene glycol (PEG)-mediated transformation.
-
Confocal Microscopy: Observe the fluorescence of the GFP fusion protein using a confocal laser scanning microscope.
-
Co-localization: To confirm the localization, co-express the GGPPS-GFP fusion with a known organelle marker protein fused to a different fluorescent protein (e.g., a red fluorescent protein targeted to mitochondria or plastids).
Mandatory Visualizations: Diagrams of Pathways and Workflows
Caption: The this compound Biosynthesis Pathway in Plants.
Caption: Simplified Light Regulation of the MEP Pathway.
Caption: Experimental Workflow for GGPPS Analysis.
Conclusion and Future Perspectives
The biosynthesis of this compound is a central process in plant metabolism, providing the building blocks for a vast array of essential compounds. Understanding the intricate regulation of this pathway, from the upstream supply of IPP and DMAPP to the channeling of GGPP into specific downstream branches, is crucial for both fundamental plant science and applied biotechnology. The methodologies outlined in this guide provide a robust framework for researchers to investigate the functional diversity of GGPPS isoforms, dissect the regulatory networks that control GGOH and GGPP production, and ultimately, engineer plants for enhanced production of valuable terpenoid-derived products for applications in medicine, nutrition, and industry. Future research will likely focus on elucidating the complex protein-protein interaction networks that govern metabolic channeling at the GGPP node and on applying synthetic biology approaches to rewire terpenoid biosynthesis for the production of novel, high-value compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Carotenoid Extraction and Quantification from Capsicum annuum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Divergent contribution of the MVA and MEP pathways to the formation of polyprenols and dolichols in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of isoprenoid precursors biosynthesis by quantitative metabolomics and isotopologue profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Several geranylgeranyl diphosphate synthase isoforms supply metabolic substrates for carotenoid biosynthesis in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Distinct Light-Mediated Pathways Regulate the Biosynthesis and Exchange of Isoprenoid Precursors during Arabidopsis Seedling Development - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Geranylgeraniol in the intricate Regulation of the Mevalonate Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of Geranylgeraniol (GGOH) in the regulation of the mevalonate pathway. GGOH, a 20-carbon isoprenoid alcohol, is a critical intermediate in this essential metabolic cascade that is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. This document details the molecular mechanisms through which GGOH exerts its regulatory effects, presents quantitative data from key studies, outlines experimental protocols for investigating these processes, and provides visual representations of the involved signaling pathways.
Core Concepts: this compound and the Mevalonate Pathway
The mevalonate pathway is a highly regulated metabolic route that begins with acetyl-CoA and culminates in the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP)[1]. These five-carbon units serve as the fundamental building blocks for the synthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, dolichol, coenzyme Q10, and prenyl groups for protein modification[1][2][3].
This compound is synthesized from mevalonate and is subsequently phosphorylated to geranylgeranyl pyrophosphate (GGPP). GGPP is the substrate for protein geranylgeranylation, a post-translational modification where the geranylgeranyl moiety is covalently attached to cysteine residues of specific proteins, such as small GTPases of the Rho, Rac, and Rab families[4][5]. This modification is crucial for the proper membrane localization and function of these signaling proteins[6][7].
Regulation of HMG-CoA Reductase Degradation: A Key Role for this compound
The rate-limiting step of the mevalonate pathway is catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR)[8][9]. The activity of HMGCR is tightly controlled through multiple feedback mechanisms, including transcriptional regulation by Sterol Regulatory Element-Binding Proteins (SREBPs) and regulated degradation of the HMGCR protein itself[8][9][10].
This compound plays a crucial, non-sterol-mediated role in the degradation of HMGCR. This process is orchestrated through a sophisticated interplay with the protein UbiA prenyltransferase domain-containing protein 1 (UBIAD1)[2][8][11][12].
-
In the presence of sterols , UBIAD1 binds to HMGCR, shielding it from proteasomal degradation[2][8][11]. This protective interaction allows for the continued synthesis of non-sterol isoprenoids even when cholesterol levels are high.
-
This compound acts as a key signaling molecule that promotes the degradation of HMGCR . It achieves this by inhibiting the binding of UBIAD1 to HMGCR[2][8]. This dissociation exposes HMGCR to the cellular degradation machinery.
-
The release of UBIAD1 from HMGCR, triggered by GGOH, also facilitates the transport of UBIAD1 from the endoplasmic reticulum (ER) to the Golgi apparatus[2][11].
This regulatory loop ensures a balanced production of both sterol and non-sterol products of the mevalonate pathway. When non-sterol isoprenoids like GGPP are sufficient, the GGOH-mediated mechanism enhances the degradation of HMGCR to prevent excessive synthesis.
Quantitative Data on the Effects of this compound
The regulatory effects of this compound on the mevalonate pathway have been quantified in numerous studies. The following tables summarize key findings on its ability to rescue statin-induced effects and modulate cellular processes.
Table 1: Rescue of Statin-Induced Cytotoxicity by this compound
| Cell Line | Statin (Concentration) | Effect Measured | GGOH Concentration | % Rescue/Reversal of Effect | Reference |
| C2C12 Myoblasts | Atorvastatin (IC50: 76 µM) | Cell Viability | 10 µM | Full reversal | [8] |
| C2C12 Myoblasts | Simvastatin (IC50: 87 µM) | Cell Viability | 10 µM | Full reversal | [8] |
| Daoy (neuronal cell line) | Simvastatin | Apoptosis (% Annexin V positive cells) | - | From 48.86% to 21.17% | |
| THP-1 (monocytic cells) | Mevastatin (10 µM) | Cell Proliferation | 10 µM | Complete reversal | [11] |
| DU145 (prostate carcinoma) | - | Cell Viability (IC50 of GGOH) | 80 ± 18 µM | - |
Table 2: Effect of this compound on Protein Prenylation and Downstream Signaling
| Cell Line | Treatment | Protein/Process Measured | GGOH Concentration | Observed Effect | Reference |
| C2C12 Myoblasts | Atorvastatin | Prenylated RAP1 | 10 µM | Restoration of prenylated RAP1 levels | [8] |
| THP-1 | Mevastatin (10 µM) | RhoA activity (GTP-bound) | 10 µM | Restoration to control levels | |
| THP-1 | Mevastatin (10 µM) | Rac activity (GTP-bound) | 10 µM | Restoration to control levels |
Table 3: this compound's Impact on Mitochondrial Function Following Statin Treatment
| Cell Line | Statin | Mitochondrial Parameter | GGOH Concentration | Effect | Reference |
| THP-1 | Mevastatin (10 µM) | Mitochondrial electron transport | 10 µM | Complete reversal of inhibition | [11] |
| Daoy | Simvastatin | Mitochondrial Membrane Potential (MMP) | - | Restored to control levels |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of this compound and mevalonate pathway regulation.
HMG-CoA Reductase Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits for measuring HMGCR activity by monitoring the decrease in NADPH absorbance.
Materials:
-
HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 1 mM DTT, 1 mM EDTA)
-
NADPH
-
HMG-CoA
-
Cell or tissue lysates containing HMGCR
-
96-well clear flat-bottom plate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates in a suitable lysis buffer. Determine the protein concentration of the lysates.
-
Reaction Mix Preparation: Prepare a master mix containing the HMG-CoA Reductase Assay Buffer and NADPH.
-
Assay: a. Add the reaction mix to the wells of the 96-well plate. b. Add the cell lysate to the wells. c. To initiate the reaction, add HMG-CoA to each well. d. Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for at least 10 minutes, taking readings every 1-2 minutes.
-
Data Analysis: Calculate the rate of NADPH consumption (decrease in A340) per minute. The activity of HMGCR is proportional to this rate and can be normalized to the protein concentration of the lysate.
Quantification of Geranylgeranyl Pyrophosphate (GGPP) Levels
This method is based on the enzymatic conjugation of GGPP to a fluorescently labeled peptide followed by HPLC analysis.
Materials:
-
Cell or tissue samples
-
Extraction buffer (e.g., a mixture of organic solvents like butanol/water)
-
Recombinant Geranylgeranyltransferase I (GGTase-I)
-
Dansylated peptide substrate for GGTase-I (e.g., Dansyl-GCVLL)
-
HPLC system with a fluorescence detector
Procedure:
-
Extraction of Isoprenoids: Homogenize cells or tissues in the extraction buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the isoprenoids.
-
Enzymatic Reaction: a. Incubate the extracted isoprenoids with GGTase-I and the dansylated peptide substrate. This reaction specifically transfers the geranylgeranyl group from GGPP to the peptide.
-
HPLC Analysis: a. Separate the reaction products using reverse-phase HPLC. b. Detect the fluorescently labeled geranylgeranylated peptide using a fluorescence detector.
-
Quantification: Generate a standard curve using known concentrations of GGPP to quantify the amount of GGPP in the samples.
Immunoblotting for Prenylated Proteins (e.g., Rap1A)
This protocol allows for the detection of changes in protein prenylation status, which is often observed as a shift in electrophoretic mobility.
Materials:
-
Cell lysates
-
SDS-PAGE gels (e.g., 12-15% acrylamide for small GTPases)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the protein of interest (e.g., anti-Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate proteins from cell lysates by SDS-PAGE. The unprenylated form of the protein will migrate slower than the prenylated form.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. Densitometry can be used to quantify the relative amounts of the prenylated and unprenylated forms.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat cells with the compounds of interest (e.g., statins with or without GGOH) for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. Rac Downregulates Rho Activity: Reciprocal Balance between Both Gtpases Determines Cellular Morphology and Migratory Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caringsunshine.com [caringsunshine.com]
- 3. This compound prevents statin-induced skeletal muscle fatigue without causing adverse effects in cardiac or vascular smooth muscle performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Luciferase-based HMG-CoA reductase degradation assay for activity and selectivity profiling of oxy(lano)sterols. | Sigma-Aldrich [merckmillipore.com]
- 6. This compound Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterol-induced degradation of HMG CoA reductase depends on interplay of two Insigs and two ubiquitin ligases, gp78 and Trc8 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. magistralbr.caldic.com [magistralbr.caldic.com]
- 12. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Geranylgeraniol: A Technical Guide to Natural Sources, Extraction, and Biological Significance for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Geranylgeraniol (GG), a naturally occurring isoprenoid alcohol critical to numerous biological processes. The document details its primary natural sources, comprehensive extraction and purification methodologies, and its role in key cellular signaling pathways. This information is intended to serve as a foundational resource for researchers exploring the therapeutic and biotechnological potential of GG.
Introduction to this compound (GG)
This compound (C₂₀H₃₄O) is a diterpenoid alcohol synthesized in both plants and animals. In humans, it is a key intermediate in the mevalonate pathway, the same metabolic route responsible for producing cholesterol, Coenzyme Q10 (CoQ10), and Vitamin K2.[1][2][3] Its activated form, geranylgeranyl pyrophosphate (GGPP), is essential for the post-translational modification of proteins—a process called geranylgeranylation—which anchors proteins to cell membranes, facilitating their involvement in critical signaling cascades.[4][5] GG's role extends to being a precursor for vital molecules like carotenoids, certain vitamins, and chlorophyll in plants.[6] Due to its fundamental role in cellular health, energy production, and hormone regulation, GG is a compound of significant interest in drug development and nutritional science.[1][7]
The Mevalonate Pathway and GG's Biological Role
GG is endogenously synthesized via the mevalonate pathway. This pathway is central to cellular metabolism, and its disruption by aging or pharmaceuticals like statins and bisphosphonates can lead to a decline in GG levels.[2] This depletion can impair the synthesis of downstream molecules crucial for health, such as CoQ10, Vitamin K2 (specifically the MK-4 form), and steroid hormones like testosterone.[1][2]
The diagram below illustrates the position of GG within the mevalonate pathway, highlighting the points of inhibition by common drugs and the essential molecules derived from GG.
Caption: The Mevalonate Pathway showing this compound (GGOH) synthesis.
Natural Sources of this compound
While GG is produced endogenously, it is also found in various natural sources, though often in small quantities.[8] Obtaining sufficient amounts from diet alone can be challenging.[1] The seeds of the annatto tree (Bixa orellana) are recognized as the most concentrated natural source of GG.[1][9][10]
| Natural Source | Plant/Organism | Typical Form/Matrix | Reported GG Concentration | Reference(s) |
| Annatto Seeds | Bixa orellana | Seeds, Seed Oil | Richest Source , ~1% of dry seeds | [1][9][11][12] |
| Linseed (Flax) Oil | Linum usitatissimum | Unsaponifiable fraction of oil | Isolated and identified | [1][2][13][14] |
| Olive Oil | Olea europaea | Oil | Present in small amounts | [1][2][8][13] |
| Sunflower Oil | Helianthus annuus | Oil | Present in small amounts | [1][2][3][13] |
| Soybean Oil | Glycine max | Oil | Present | [1][8] |
| Select Medicinal Herbs | Pterodon pubescens Benth | Seeds | Contributes to medicinal properties | [13] |
| Whole Grains | Oryza sativa (brown rice), etc. | Grains | Present | [3] |
| Fatty Fish | Salmon, Mackerel, Sardines | Tissue | Present | [3] |
Extraction and Purification Methodologies
The extraction of GG from natural matrices is a critical first step for research. The choice of method depends on the source material, desired purity, yield, and scale. Annatto seeds (Bixa orellana) are the most common starting material for obtaining high quantities of GG.[11]
The general workflow for GG extraction and analysis is outlined below.
Caption: General experimental workflow for this compound extraction.
Comparison of Extraction Techniques
Different extraction techniques offer trade-offs between efficiency, speed, solvent use, and yield. A study comparing methods for extracting GG from Bixa orellana provides valuable quantitative data.[11]
| Extraction Method | Solvent(s) | Key Parameters | Oil Yield (%) | GGOH Conc. (mg/mL) | Advantages | Disadvantages | Reference |
| Soxhlet Extraction | Hexane, Acetone, Ethyl Acetate | Continuous hot extraction | 1.35 - 2.01 | 0.250 (Hexane) | High efficiency, ideal for large scale | Time-consuming, large solvent volume | [11] |
| Ultrasound-Assisted | Acetone, Hexane, Ethyl Acetate | 60g seeds in 200mL solvent | 1.39 - 1.98 | 0.198 (Acetone) | Fast, efficient, comparable yields to Soxhlet | Requires specific equipment | [11] |
| Hydrodistillation | Water (Solvent-free) | Steam distillation | 0.06 | Not specified | Sustainable, no organic solvents | Very low yield | [11] |
Detailed Experimental Protocols
The following protocols are synthesized from published methodologies for the extraction and isolation of this compound.[11][14][15][16]
Protocol 4.2.1: Ultrasound-Assisted Extraction (UAE) from Annatto Seeds
This method is rapid and efficient for lab-scale extraction.
-
Sample Preparation: Weigh 60.0 g of dried Bixa orellana (annatto) seeds and crush them in a porcelain mortar to increase surface area.
-
Extraction: Transfer the crushed seeds to a 500 mL Erlenmeyer flask. Add 200 mL of acetone (or hexane).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for the designated time (e.g., 30-60 minutes) at a controlled temperature.
-
Filtration: Filter the mixture through filter paper to separate the seed residue from the solvent extract.
-
Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude annatto oil rich in GG.
-
Storage: Store the resulting oil at 4°C in a dark vial for subsequent purification and analysis.
Protocol 4.2.2: Large-Scale Soxhlet Extraction and Isolation
This protocol is suitable for processing larger quantities of material to obtain significant amounts of GG.
-
Sample Preparation: A larger quantity of starting material (e.g., 250 g of crushed annatto seeds or 25 kg of linseed oil for its unsaponifiable fraction) is used.
-
Extraction: Place the prepared material into a thimble in a Soxhlet apparatus. Extract continuously with hexane for several hours (e.g., 6-8 hours) until the solvent running through the siphon is colorless.
-
Solvent Removal: Distill off the bulk of the hexane using a rotary evaporator to yield the crude lipid extract.
-
Purification (Column Chromatography):
-
Prepare a chromatography column with a suitable stationary phase (e.g., alumina or silica gel).
-
Dissolve the crude extract in a minimal amount of a non-polar solvent (e.g., petroleum ether).
-
Load the sample onto the column.
-
Elute the column with a solvent gradient of increasing polarity (e.g., starting with petroleum ether and gradually adding ethyl acetate).
-
Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing GG.
-
-
Final Isolation: Pool the GG-rich fractions and evaporate the solvent to yield purified this compound. Confirm identity and purity using analytical methods.
Analytical Characterization and Quantification
Accurate identification and quantification of GG are essential for research. Gas Chromatography (GC) is the primary analytical technique employed.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): Used for quantification of GG. The area of the GG peak is compared to that of an external or internal standard (e.g., 1-octadecanol) to determine its concentration.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used for definitive identification. The mass spectrum of the eluted compound is compared with reference spectra from libraries (e.g., NIST) to confirm its chemical structure.[11][14]
Conclusion
This compound is a pivotal molecule in cellular biochemistry with significant potential for therapeutic applications, particularly in areas affected by the decline of the mevalonate pathway. While present in several plant oils, annatto (Bixa orellana) seeds stand out as the most viable natural source for large-scale extraction. Methodologies such as Soxhlet and ultrasound-assisted extraction, particularly with hexane or acetone, have proven effective for obtaining high yields of GG. Subsequent purification via column chromatography and characterization by GC-MS and GC-FID are essential steps to ensure the purity and concentration of the final compound for rigorous scientific research and drug development.
References
- 1. wellnessextract.com [wellnessextract.com]
- 2. Intro to this compound [casi.org]
- 3. wellnessextract.com [wellnessextract.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. xtendlife.com [xtendlife.com]
- 7. nbinno.com [nbinno.com]
- 8. timehealth.co.uk [timehealth.co.uk]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. The Biomedical Importance of the Missing Pathway for Farnesol and this compound Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. mdpi.com [mdpi.com]
- 13. mdbiowellness.com [mdbiowellness.com]
- 14. researchgate.net [researchgate.net]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Synthesis and Production of Geranylgeraniol
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Geranylgeraniol (GGOH), a C20 isoprenoid alcohol, is a pivotal intermediate in the biosynthesis of vital compounds such as vitamins E and K, carotenoids, and certain pharmaceuticals.[1] Its applications in fragrance, as a precursor for drug synthesis, and its potential therapeutic properties, including inducing apoptosis in cancer cells, have driven significant interest in developing robust and sustainable production methods.[2][3] Traditional chemical synthesis often yields mixtures of isomers, whereas biological synthesis produces the pure, biologically active (E,E,E)-isomer.[2][4] This guide provides a comprehensive technical overview of the enzymatic synthesis of this compound, focusing on metabolic engineering strategies in microbial hosts, quantitative production data, and detailed experimental protocols for key methodologies.
Biosynthetic Pathways for this compound
The enzymatic synthesis of this compound originates from the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). In industrially relevant microbes like Saccharomyces cerevisiae and Escherichia coli, these precursors are primarily synthesized via the mevalonate (MVA) pathway.
The core pathway proceeds as follows:
-
Acetyl-CoA to FPP: The MVA pathway converts Acetyl-CoA into Farnesyl pyrophosphate (FPP), a key C15 intermediate and a major branch point in isoprenoid synthesis.[5]
-
FPP to GGPP: Geranylgeranyl pyrophosphate synthase (GGPPS) catalyzes the condensation of one molecule of FPP with one molecule of IPP to form the C20 molecule, Geranylgeranyl pyrophosphate (GGPP).[2][4]
-
GGPP to GGOH: Endogenous or heterologously expressed phosphatases catalyze the dephosphorylation of GGPP to yield the final product, this compound (GGOH).[6][7]
Metabolic Engineering Strategies for Enhanced Production
To achieve high titers of this compound, the native metabolic pathways of host organisms must be re-engineered to direct carbon flux towards the desired product and away from competing pathways.
Engineering in Saccharomyces cerevisiae
S. cerevisiae is a well-established host for isoprenoid production. Key strategies include:
-
Upregulating the Mevalonate Pathway: Overexpression of a truncated, soluble form of HMG-CoA reductase (tHMG1), the rate-limiting enzyme of the MVA pathway, is a common and effective strategy to increase the overall precursor pool.[2][8]
-
Enhancing the GGPP Synthesis Step: Overexpression of the native GGPPS, encoded by the BTS1 gene, is crucial. To further improve efficiency and substrate channeling, BTS1 has been fused with the farnesyl diphosphate synthase gene (ERG20). This ERG20-BTS1 fusion protein directly converts precursors into GGPP, minimizing the loss of FPP to other pathways.[2][9]
-
Downregulating Competing Pathways: The primary competing pathway for the FPP precursor is sterol biosynthesis, initiated by the conversion of FPP to squalene by squalene synthase (SQS), encoded by the ERG9 gene. Downregulating the expression of ERG9 is a critical step to redirect FPP towards GGPP synthesis.
-
Improving the Final Conversion Step: Overexpression of phosphatases enhances the final conversion of GGPP to GGOH. The diacylglycerol diphosphate phosphatase (DPP1) has been shown to be effective.[2][6] Creating a fusion protein of BTS1 and DPP1 (BTS1-DPP1) further streamlines the process, directly converting FPP and IPP into GGOH.[2][6]
Engineering in Escherichia coli
E. coli is another attractive host due to its rapid growth and well-established genetic tools. While literature on high-titer this compound production is less common than for geraniol (C10), the fundamental strategies are similar.
-
Heterologous MVA Pathway: E. coli naturally uses the MEP pathway for isoprenoid synthesis. Introducing a heterologous MVA pathway is a common strategy to increase the precursor supply for high-level terpene production.[1]
-
Co-expression of GGPPS and Phosphatase: Co-expressing a geranylgeranyl diphosphate synthase (GGPPS) and a suitable prenyl diphosphate phosphatase (PDPase) is necessary to establish the GGOH production pathway.[6]
-
Process Optimization: For volatile products like terpenes, process engineering is critical. Using a two-phase fermentation system, where an organic solvent like isopropyl myristate is overlaid on the culture, can capture the product and prevent loss due to volatilization.[1]
Recent work on geranyllinalool, another C20 diterpenoid derived from GGPP, demonstrated a titer of 2.06 g/L in a 5-L fermenter, highlighting E. coli's potential as a robust chassis for C20 isoprenoid production.[2]
Quantitative Production Data
The following tables summarize reported production metrics for this compound and related diterpenoids in various engineered microbial hosts.
Table 1: this compound (GGOH) Production in Engineered Yeast
| Host Organism | Engineering Strategy Highlights | Titer (g/L) | Scale | Reference |
|---|---|---|---|---|
| S. cerevisiae | Overexpression of tHMG1, ERG20-BTS1, BTS1-DPP1 | 6.33 | 5-L Bioreactor | |
| S. cerevisiae | Increased MVA flux, utilization of isoprenol | 5.07 | 5-L Bioreactor | |
| S. cerevisiae | Multicopy integration of HMG1, BTS1-DPP1, BTS1-ERG20 | 3.31 | 10-L Fermentor | [2][8] |
| Y. lipolytica | Phosphatase expression, precursor enhancement, ERG9 downregulation | 3.35 | Shake Flask | |
| S. cerevisiae | Combinatorial design of promoters and pathways | 1.32 | 5-L Fermentor |
| S. cerevisiae | Overexpression of tHMG1, PaGGPPs-ERG20, PaGGPPs-DPP1, ERG9 downregulation | 1.22 | Shake Flask | |
Table 2: Related Diterpenoid (C20) Production in Engineered E. coli
| Product | Engineering Strategy Highlights | Titer (g/L) | Scale | Reference |
|---|---|---|---|---|
| Geranyllinalool | Isopentenol utilization pathway (IUP), synthase screening, fed-batch | 2.06 | 5-L Fermentor | [2] |
| this compound | Co-expression of GGPPS and a prenyl diphosphate phosphatase | Not Reported | Shake Flask |[6] |
Note: Specific titers for this compound in E. coli are not well-documented in peer-reviewed literature. The data for Geranyllinalool, also derived from the GGPP precursor, is presented to demonstrate the production potential of C20 diterpenoids in this host.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments central to the development of this compound-producing microbial strains.
Protocol 1: Construction of a Yeast Expression Plasmid (pYES2-based)
This protocol describes the cloning of a gene of interest (e.g., BTS1) into the pYES2 vector for galactose-inducible expression in S. cerevisiae.
-
Gene Amplification:
-
Amplify the target gene's coding sequence from genomic DNA using PCR primers that add appropriate restriction sites (e.g., BamHI and XhoI) to the 5' and 3' ends, respectively.
-
Purify the PCR product using a commercial PCR purification kit.
-
-
Vector and Insert Digestion:
-
Digest 1-2 µg of the pYES2 plasmid and the purified PCR product separately with BamHI and XhoI restriction enzymes in the appropriate buffer at 37°C for 1-2 hours.
-
Run the digested products on a 1% agarose gel. Excise the band corresponding to the linearized vector and the gene insert.
-
Purify the DNA fragments from the gel slices using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction with the digested pYES2 vector and the gene insert at a molar ratio of approximately 1:3 (vector:insert).
-
Include T4 DNA ligase and its corresponding buffer. Incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation into E. coli :
-
Transform the ligation mixture into a competent E. coli strain (e.g., DH5α) via heat shock.
-
Plate the transformed cells on LB agar plates containing 50-100 µg/mL ampicillin and incubate at 37°C overnight.
-
-
Screening and Verification:
-
Pick several colonies and culture them in LB broth with ampicillin.
-
Perform a miniprep to extract the plasmid DNA.
-
Verify the presence and orientation of the insert by restriction digest analysis and confirm the sequence by Sanger sequencing.
-
Protocol 2: High-Efficiency Transformation of S. cerevisiae
This protocol is based on the lithium acetate (LiAc)/single-stranded carrier DNA (ssDNA)/polyethylene glycol (PEG) method.
-
Cell Preparation:
-
Inoculate 5 mL of YPD medium with a single yeast colony and grow overnight at 30°C with shaking.
-
Dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.6-0.8 (log phase).
-
Harvest cells by centrifugation at 3000 x g for 5 minutes.
-
Wash the cell pellet with 25 mL of sterile water, centrifuge again, and discard the supernatant.
-
-
Competent Cell Preparation:
-
Resuspend the cell pellet in 1 mL of 100 mM LiAc and transfer to a microfuge tube.
-
Pellet the cells and resuspend in 400 µL of 100 mM LiAc.
-
-
Transformation Mix:
-
Prepare carrier DNA by boiling a 1 mg/mL stock of salmon sperm DNA for 5 minutes and immediately chilling on ice.
-
In a new microfuge tube, combine in the following order:
-
240 µL PEG 3350 (50% w/v)
-
36 µL 1.0 M LiAc
-
25 µL boiled ssDNA (2 mg/mL)
-
50 µL of competent yeast cells mixed with 100-500 ng of plasmid DNA in a total volume of 9 µL.
-
-
Vortex the mixture thoroughly.
-
-
Heat Shock and Plating:
-
Incubate the tube at 42°C for 40 minutes.
-
Pellet the cells by centrifugation at 8000 x g for 15 seconds.
-
Remove the supernatant, resuspend the pellet in 200-500 µL of sterile water.
-
Plate the cell suspension onto appropriate synthetic complete (SC) drop-out medium (e.g., SC-Ura for a URA3 marker) to select for transformants. Incubate at 30°C for 2-4 days.
-
Protocol 3: Fed-Batch Fermentation for GGOH Production
This protocol outlines a general fed-batch process in a 5-L bioreactor for high-density culture and GGOH production.
-
Inoculum Preparation:
-
Grow a starter culture of the engineered S. cerevisiae strain in 25 mL of selective medium for 24 hours.
-
Transfer this to 250 mL of YPD medium in a baffled flask and grow for another 16-20 hours at 30°C.
-
-
Bioreactor Setup and Batch Phase:
-
Prepare the bioreactor with 2.5 L of batch medium (e.g., containing 20 g/L glucose, 10 g/L yeast extract, 20 g/L peptone, and necessary salts).
-
Autoclave the bioreactor. Aseptically add filter-sterilized vitamins.
-
Inoculate the bioreactor with the 250 mL seed culture.
-
Run the batch phase at 30°C, pH 5.0 (controlled with NH4OH), and maintain dissolved oxygen (DO) above 30% by controlling agitation (e.g., 400-800 rpm) and aeration.
-
-
Fed-Batch Phase:
-
When the initial glucose in the batch medium is depleted (indicated by a sharp spike in DO), initiate the feed.
-
The feed medium is highly concentrated (e.g., 500 g/L glucose, 10 g/L yeast extract, plus salts and vitamins).
-
Start the feed at a low rate (e.g., 5 mL/h) and increase it exponentially for ~24 hours to promote biomass accumulation without generating excess ethanol.
-
After the initial growth phase, switch to a constant, restricted feed rate to maintain a low glucose concentration, which shifts the metabolism towards product formation.
-
If a two-phase system is used, add a sterile organic overlay (e.g., 10% v/v dodecane or isopropyl myristate) at the beginning of the production phase.
-
-
Sampling and Monitoring:
-
Take samples aseptically every 6-12 hours to measure cell density (OD600), substrate and metabolite concentrations (e.g., glucose, ethanol via HPLC), and product titer (GGOH via GC-MS).
-
Protocol 4: Quantification of this compound by GC-MS
This protocol describes the extraction and analysis of GGOH from a fermentation broth with an organic overlay.
-
Sample Preparation and Extraction:
-
Collect 1 mL of the culture broth. If an organic overlay was used, collect 1 mL of the organic phase.
-
If no overlay was used, add 1 mL of a suitable solvent (e.g., ethyl acetate or hexane) to 1 mL of the whole broth.
-
Add an internal standard (e.g., 1-eicosanol or isophytol) to a known concentration.
-
Vortex vigorously for 2 minutes to extract the GGOH into the organic phase.
-
Centrifuge at 13,000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a new vial containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried organic phase to a GC vial for analysis.
-
-
GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL injection volume, splitless mode. Injector temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 200°C.
-
Ramp 2: 5°C/min to 280°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ion Source: Electron Impact (EI) at 70 eV.
-
MS Source Temperature: 230°C.
-
MS Quad Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
-
Quantification:
-
Identify the this compound peak based on its retention time and mass spectrum compared to an authentic standard.
-
Generate a standard curve by analyzing known concentrations of a GGOH standard with the fixed internal standard concentration.
-
Quantify the GGOH concentration in the sample by comparing its peak area relative to the internal standard against the standard curve.
-
References
- 1. "Engineering Escherichia coli for high‑yield geraniol production with" by Wei Liu, Xin Xu et al. [digitalcommons.unl.edu]
- 2. Engineering Escherichia coli via introduction of the isopentenol utilization pathway to effectively produce geranyllinalool - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sserc.org.uk [sserc.org.uk]
- 4. researchgate.net [researchgate.net]
- 5. Membrane-bound geranylgeranyl diphosphate phosphatases: purification and characterization from Croton stellatopilosus leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Simple In Vitro Assay to Measure the Activity of Geranylgeranyl Diphosphate Synthase and Other Short-Chain Prenyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 9. Engineering Escherichia coli for production of geraniol by systematic synthetic biology approaches and laboratory-evolved fusion tags - PubMed [pubmed.ncbi.nlm.nih.gov]
metabolic fate and catabolism of Geranylgeraniol in vivo
An In-depth Technical Guide to the Metabolic Fate and Catabolism of Geranylgeraniol (GGOH) In Vivo
Introduction
This compound (GGOH) is a C20 acyclic diterpenoid alcohol that plays a critical role in numerous cellular processes. It is found naturally in various plants, grains, and edible oils and is also synthesized endogenously in animals through the mevalonate pathway. As a key metabolic intermediate, GGOH serves as the direct precursor to geranylgeranyl pyrophosphate (GGPP), an essential molecule for the post-translational modification of proteins, and for the biosynthesis of other vital compounds such as coenzyme Q10 (CoQ10) and vitamin K2. Understanding the metabolic fate and catabolism of GGOH is crucial for researchers in drug development and nutritional science, particularly in contexts involving statin therapy, muscle metabolism, and bone health. This guide provides a detailed overview of the known anabolic and catabolic pathways of GGOH in vivo, supported by quantitative data and experimental methodologies.
Metabolic Pathways of this compound
The metabolism of GGOH in vivo can be broadly divided into two primary routes: an anabolic pathway that activates GGOH for essential cellular functions, and a catabolic pathway that leads to its degradation and excretion.
Anabolic Pathway: Conversion to Geranylgeranyl Pyrophosphate (GGPP)
The primary anabolic fate of GGOH is its conversion to the biologically active form, geranylgeranyl pyrophosphate (GGPP). This activation occurs via a salvage pathway involving two sequential phosphorylation events. Although the specific mammalian kinases have not been fully characterized, the existence of "this compound kinase" and "geranylgeranyl phosphate kinase" activities has been demonstrated in Archaebacteria, confirming the enzymatic basis for this conversion[1].
-
First Phosphorylation: this compound (GGOH) is phosphorylated to form geranylgeranyl phosphate (GGP).
-
Second Phosphorylation: GGP is further phosphorylated to yield geranylgeranyl pyrophosphate (GGPP).
GGPP is a crucial substrate for two major downstream processes:
-
Protein Prenylation: GGPP is covalently attached to cysteine residues of numerous proteins, particularly small GTP-binding proteins like Ras, Rho, Rac, and Rap[2]. This lipid modification, known as geranylgeranylation, is essential for anchoring these proteins to cell membranes, enabling their participation in critical signal transduction pathways that regulate cell growth, differentiation, and cytoskeletal organization[2][3].
-
Biosynthesis of Other Isoprenoids: GGPP serves as a precursor for the synthesis of vital molecules, including CoQ10, which is integral to the mitochondrial electron transport chain, and the menaquinone-4 (MK-4) form of vitamin K2[4][5].
Catabolic Pathway: Oxidation to Geranylgeranoic Acid (GGA) and Subsequent Degradation
Exogenous and endogenous GGOH can undergo oxidative catabolism, primarily in the liver. This process converts the alcohol into a carboxylic acid, which can then be further broken down.
-
GGOH to Geranylgeranial (GGal): The initial step is the oxidation of GGOH to its corresponding aldehyde, geranylgeranial (GGal). This reaction is catalyzed by a putative mitochondrial GGOH oxidase. Evidence strongly suggests that Monoamine Oxidase B (MAOB) is a key enzyme in this step[6]. This oxidation is independent of NAD+ but requires molecular oxygen[7]. In addition to MAOB, cytochrome P450 enzymes, specifically CYP3A4, may also contribute to this oxidative process, potentially as a compensatory mechanism when MAOB activity is low[8].
-
GGal to Geranylgeranoic Acid (GGA): GGal is subsequently oxidized to geranylgeranoic acid (GGA). This second step is NAD+-dependent and is catalyzed by a microsomal aldehyde dehydrogenase[7][9].
Endogenous GGA has been detected in various rat tissues, with the highest concentrations found in the liver, cerebrum, and testis[7][10].
Excretion: The Fate of Geranylgeranoic Acid
While the specific urinary metabolites of GGOH have not been directly documented, studies on the closely related C20 compound, geranylgeranylacetone, provide a strong model for the subsequent catabolism of GGA. After oral administration to rats, geranylgeranylacetone was found to undergo omega-oxidation followed by successive beta-oxidation. This resulted in the urinary excretion of dicarboxylic acids with shorter chain lengths (C11, C9, and C7)[11]. It is highly probable that GGA, the primary catabolite of GGOH, follows the same degradation pathway before excretion.
This is further supported by studies on the C10 analogue, geraniol, where the primary urinary metabolites are geranic acid and further oxidized dicarboxylic acids like Hildebrandt acid[7][12].
Key Signaling Pathways and Biological Roles
GGOH and its primary metabolite, GGPP, are integral to the mevalonate pathway and influence several physiological systems.
-
The Mevalonate Pathway: This pathway synthesizes cholesterol and non-sterol isoprenoids, including GGPP. Statin drugs inhibit HMG-CoA reductase, an early and rate-limiting enzyme in this pathway. This inhibition reduces the synthesis of all downstream products, including GGPP. GGOH supplementation can bypass this inhibition and restore GGPP levels, which may help mitigate certain statin-induced side effects, such as myotoxicity, by rescuing protein geranylgeranylation[2].
-
Skeletal Muscle Homeostasis: GGOH administration has been shown to rescue denervation-induced muscle atrophy in vivo. This protective effect is mediated by the suppression of Atrogin-1, an E3 ubiquitin ligase that plays a key role in muscle protein degradation[13].
-
Bone Metabolism: Nitrogen-containing bisphosphonates, used to treat osteoporosis, inhibit the mevalonate pathway, leading to a depletion of GGPP in osteoclasts and impairing their function. Exogenous GGOH can prevent this inhibition, restoring osteoclast formation and activity, highlighting its importance in bone health[14].
-
Glucose Homeostasis and Inflammation: In animal models of obesity and diabetes, GGOH supplementation has been shown to improve glucose tolerance and insulin sensitivity. It may also exert anti-inflammatory effects by reducing the production of pro-inflammatory cytokines[2][15].
Quantitative Data
The following tables summarize key quantitative data from in vivo and in vitro studies on GGOH and related compounds.
Table 1: In Vivo Administration and Effects of this compound (GGOH)
| Parameter | Species/Model | Dose | Route | Observation | Reference |
| Muscle Atrophy | Mice (Denervation model) | 300 mg/kg bw/day | Intraoral | Rescued decrease in muscle fiber cross-sectional area; suppressed Atrogin-1 expression. | [13] |
| Glucose Homeostasis | Mice (High-fat diet) | 800 mg/kg diet | Oral (in diet) | Improved glucose tolerance and insulin sensitivity; reduced pro-inflammatory adipokines. | [2] |
| Bone Health | Mice (High-fat diet) | 400 mg/kg diet | Oral (in diet) | Increased trabecular number and decreased trabecular separation. | [7] |
| Mitochondrial Quality | Rats (Diabetic model) | 800 mg/kg diet | Oral (in diet) | Mitigated soleus muscle atrophy; improved markers of mitochondrial quality. | [4][15] |
| Subchronic Toxicity | Rats (Wistar) | 725 mg/kg bw/day | Gavage | Identified as the Lowest-Observed-Adverse-Effect Level (LOAEL) for local effects. | [9] |
Table 2: Pharmacokinetics and Tissue Distribution of GGOH-Related Compounds
| Compound | Species | Dose | Route | Cmax (Blood/Plasma) | Tissue Distribution | Reference |
| Geraniol | Mice (C57BL/6J) | 200 mg/kg | Oral | 0.05 µg/mL (Geraniol)~23.5 µg/mL (Geranic Acid) | Geranic Acid: Kidney > Liver = Lung > Brain | [12][16] |
| Geraniol | Rats | 50 mg/kg | IV | ~300 µg/mL (at end of infusion) | Detected in cerebrospinal fluid after oral administration. | [17] |
| Geranylgeranoic Acid (Endogenous) | Rats (Wistar) | N/A | N/A | N/A | Highest concentration in Liver (~1000 pmol/g), followed by Testis, Cerebrum, Cerebellum. | [10] |
| Geranylgeranoic Acid (from diet) | Humans | Turmeric tablets | Oral | Plasma levels significantly elevated 2-4 hours post-ingestion. | N/A | [18] |
Experimental Protocols
Animal Models for In Vivo GGOH Supplementation
-
Objective: To assess the effect of dietary GGOH on metabolic parameters in a diet-induced obesity model.
-
Acclimation: Animals are acclimated for one week upon arrival, housed in individual cages with a 12-hour light-dark cycle and controlled temperature (21±2°C)[15].
-
Dietary Intervention:
-
Mice are randomly assigned to different diet groups (n=12/group):
-
Diets and water are provided ad libitum for a period of 14 weeks. Body weight and food intake are monitored regularly.
-
-
Sample Collection and Analysis:
-
At the end of the study, animals are fasted for 4 hours and anesthetized with isoflurane[15].
-
Blood is collected via cardiac puncture for serum analysis of adipokines (e.g., resistin, leptin, IL-6) via ELISA.
-
Tissues such as liver, skeletal muscle (soleus, gastrocnemius), and bone (femur) are harvested for further analysis.
-
Skeletal muscle is analyzed for gene and protein expression of markers related to muscle atrophy (Atrogin-1) and mitochondrial health (e.g., PINK1, MFN2) using real-time PCR and Western blotting, respectively[13][15].
-
Bone microarchitecture is measured using micro-computed tomography (µCT)[2].
-
Quantification of Geranylgeranoic Acid (GGA) by LC-MS/MS
-
Objective: To quantify the concentration of GGA in biological or food matrices.
-
Lipid Extraction:
-
Homogenize approximately 1 g of the sample with 10 mL of methanol and let it stand overnight.
-
Add 20 mL of chloroform and vortex to extract total lipids.
-
Centrifuge the mixture at 3000 x g for 10 minutes and collect the supernatant. Repeat the extraction process two more times.
-
Pool the extracts, evaporate to dryness under a nitrogen stream, and redissolve the lipid residue in 1 mL of ethanol[11].
-
-
LC-MS/MS Analysis:
-
System: Utilize a liquid chromatography system coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)[11].
-
Column: A reverse-phase C18 column (e.g., Agilent Bond Elute C18) is typically used[11].
-
Mobile Phase: A gradient elution using acetonitrile (Solvent A) and water (Solvent B) at a flow rate of 0.3 mL/min. A typical gradient might start at 74% A, ramp up to 100% A, hold, and then return to initial conditions[11].
-
Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode. For GGA, the transition m/z 303 → 98 is monitored[10].
-
Quantification: Generate an external calibration curve using standard solutions of authentic GGA (e.g., in a concentration range of 0.15–2.5 pg per injection). Quantify GGA in samples by comparing the peak area to the standard curve[11].
-
Mandatory Visualizations
Diagram 1: Metabolic Fate of this compound (GGOH)
Caption: Anabolic and catabolic pathways of this compound (GGOH) in vivo.
Diagram 2: GGOH in the Mevalonate Pathway Context
Caption: GGOH's position within the mevalonate pathway and the site of statin action.
Diagram 3: General Workflow for an In Vivo GGOH Study
Caption: A generalized experimental workflow for studying the effects of GGOH in vivo.
References
- 1. Identification and characterization of this compound kinase and geranylgeranyl phosphate kinase from the Archaebacterium Sulfolobus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vivo CRISPR screening identifies geranylgeranyl diphosphate as a pancreatic cancer tumor growth dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Geranylgeranyl diphosphate synthase: Role in human health, disease and potential therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. katalogi.uj.edu.pl [katalogi.uj.edu.pl]
- 7. Geranylgeranoic acid, a bioactive and endogenous fatty acid in mammals: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Geranylgeranoic acid and the MAOB–CYP3A4 axis: a metabolic shift underlying age-related liver cancer risk - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unequivocal evidence for endogenous geranylgeranoic acid biosynthesized from mevalonate in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of urinary and microsomal metabolites of geranylgeranylacetone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Geraniol and Its Metabolites in Mice After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
- 15. Potential of the Compounds from Bixa orellana Purified Annatto Oil and Its Granules (Chronic®) against Dyslipidemia and Inflammatory Diseases: In Silico Studies with this compound and Tocotrienols - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Quantitative screening of geranylgeranoic acid in selected plant-based foods using LC/MS/MS [frontiersin.org]
Methodological & Application
Application Notes: Delivery of Geranylgeraniol in Cell Culture
Introduction
Geranylgeraniol (GGOH) is a 20-carbon isoprenoid alcohol that serves as a crucial intermediate in the mevalonate pathway.[1] Within the cell, it is converted to geranylgeranyl pyrophosphate (GGPP), an essential substrate for the post-translational modification of small GTPases (e.g., Rho, Rac), a process known as protein geranylgeranylation.[2] This modification is vital for the proper localization and function of these proteins, which regulate a multitude of cellular processes including proliferation, differentiation, apoptosis, and cytoskeletal organization.[3][4]
Due to its role in bypassing enzymatic inhibition by statins and bisphosphonates, GGOH is frequently used in cell culture experiments to rescue or study the effects of mevalonate pathway disruption.[2][5] However, GGOH is a lipophilic molecule with poor aqueous solubility, presenting a significant challenge for its effective and reproducible delivery to cells in aqueous culture media. These application notes provide detailed protocols and guidance for the successful delivery of this compound to a variety of cell lines.
Solubility and Stock Solution Preparation
Effective delivery begins with proper solubilization. This compound is practically insoluble in water and cell culture media but is soluble in organic solvents. Ethanol is the most commonly cited solvent for preparing GGOH stock solutions for cell culture applications.[3][6]
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| Ethanol | >25 mg/mL | [7] |
| Ethanol | 50 mg/mL (clear, colorless to light yellow solution) | [8] |
| DMSO | >10 mM in DMSO | [7] |
| In vivo Formulation | 2 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | [7] |
Protocol 1: Preparation of a 50 mM this compound Stock Solution
This protocol provides a standard method for preparing a concentrated stock solution in ethanol.
Materials:
-
This compound (GGOH)
-
200-proof Ethanol (ACS grade or higher)
-
Sterile microcentrifuge tubes or glass vials
-
Pipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh the desired amount of GGOH in a sterile container. The molecular weight of this compound is 290.48 g/mol . To prepare 1 mL of a 50 mM stock, you will need 14.52 mg of GGOH.
-
Solubilization: Add the appropriate volume of 200-proof ethanol to the GGOH. For example, add 1 mL of ethanol to 14.52 mg of GGOH.
-
Mixing: Vortex or sonicate the solution gently until the GGOH is completely dissolved.[7] The solution should be clear.[8]
-
Sterilization: While the high concentration of ethanol is sterilizing, it is good practice to sterile-filter the stock solution through a 0.2 µm PTFE (polytetrafluoroethylene) syringe filter into a sterile, amber-colored vial or a tube wrapped in foil to protect it from light.
-
Storage: Store the stock solution at -20°C for long-term use (up to 3 years in pure form) or at -80°C (up to 1 year in solvent).[7]
Delivery Methods and Working Concentrations
The most straightforward method for delivering GGOH is by diluting the organic stock solution directly into the cell culture medium. Advanced methods involving carriers can be used to improve solubility and reduce potential solvent toxicity, especially in sensitive cell types or serum-free conditions.
Method 1: Direct Delivery in Culture Medium
This is the most common delivery method. The final concentration of the organic solvent (e.g., ethanol) in the culture medium should be kept to a minimum, typically ≤0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (medium containing the same final concentration of solvent) must always be included in experiments.
Protocol 2: Direct Delivery of this compound to Cultured Cells
Procedure:
-
Thaw Stock: Thaw the GGOH stock solution at room temperature.
-
Pre-warm Medium: Pre-warm the required volume of complete cell culture medium to 37°C.
-
Dilution: Directly pipette the required volume of the GGOH stock solution into the pre-warmed medium to achieve the desired final concentration. For example, to make 10 mL of medium with a final GGOH concentration of 50 µM, add 10 µL of a 50 mM stock solution. This results in a final ethanol concentration of 0.1%.
-
Mixing: Immediately mix the medium thoroughly by gentle inversion or pipetting to ensure dispersion and prevent precipitation of the lipophilic compound.
-
Cell Treatment: Remove the old medium from the cells and replace it with the GGOH-containing medium.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-48 hours).[3]
Table 2: Examples of this compound Working Concentrations in Cell Culture
| Cell Line | Concentration(s) | Incubation Time | Observed Effect(s) | Reference |
| DU145 (Prostate Carcinoma) | 50-100 µmol/L | 24-48 h | Suppression of viability, G1 phase cell cycle arrest, induction of apoptosis. | [3] |
| Mesenchymal Stem Cells (MSCs) | 10-15 µM | 7 days | Rescued cell viability and proliferation from Zoledronic Acid-induced toxicity. | [4] |
| Daoy (Medulloblastoma) | 50 µM | 24-48 h | Restored cell viability after Simvastatin treatment. | [6][9] |
| MC3T3 (Osteoblast precursor) | 50 µM | 7-21 days | Rescued cell viability and upregulated osteogenic gene expression in the presence of Alendronate. | [10] |
| THP-1 (Monocytic Leukemia) | Not specified | 24 h | Reversed mevastatin-induced cytotoxicity and reduction in cell proliferation. | [2][11] |
| HuH-7 (Hepatoma) | 20 µmol/L | 8-16 h | Induced apoptosis, activation of caspases, loss of mitochondrial membrane potential. | [12] |
| C2C12 (Myoblasts) | 10-50 µM | 2 days | Rescued dexamethasone-induced muscle atrophy in vitro. | [13] |
Method 2: Carrier-Mediated Delivery
For applications requiring higher concentrations of GGOH, serum-free conditions, or for use with solvent-sensitive cells, carrier molecules can enhance solubility and delivery.
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity, allowing them to encapsulate lipophilic "guest" molecules like GGOH.[14][15] This complexation increases the aqueous solubility of the guest molecule. Beta-cyclodextrin (β-CD) and its derivatives are commonly used.[14]
-
Serum Albumin: Bovine Serum Albumin (BSA) is a common supplement in cell culture media that can bind and transport a wide variety of molecules, including fatty acids and other lipophilic compounds.[16] It can act as a carrier to improve the stability and delivery of GGOH, particularly in low-serum or serum-free media.
Key Experimental Protocols
Protocol 3: Cell Viability Assessment using MTT Assay
This is a common assay to quantify the cytotoxic or cytoprotective effects of GGOH treatment.
Materials:
-
Cells cultured in a 96-well plate
-
GGOH-containing medium and control medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader (absorbance at 490-570 nm)
Procedure:
-
Seed Cells: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat Cells: Treat cells with various concentrations of GGOH and appropriate controls (untreated, vehicle control) as described in Protocol 2.
-
Incubate: Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: Following incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilize Crystals: Carefully remove the medium and add 100-200 µL of solubilization buffer to each well. Pipette up and down to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance on a plate reader. The absorbance is directly proportional to the number of viable cells.[4]
-
Analysis: Express cell viability as a percentage relative to the control-treated cells.
Visualizations: Pathways and Workflows
The following diagrams illustrate key pathways and workflows relevant to the use of this compound in cell culture.
Caption: The Mevalonate Pathway and the role of supplemental GGOH.
Caption: Experimental workflow for direct delivery of GGOH to cells.
Caption: Mechanism of Cyclodextrin-mediated GGOH delivery.
References
- 1. xtendlife.com [xtendlife.com]
- 2. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the Mevalonate Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound | Apoptosis | TargetMol [targetmol.com]
- 8. 香叶基香叶醇 ≥85% (GC) | Sigma-Aldrich [sigmaaldrich.com]
- 9. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Timing of this compound addition increases osteoblast activities under alendronate condition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drjohnson.com [drjohnson.com]
- 13. Oral Administration of this compound Rescues Denervation-induced Muscle Atrophy via Suppression of Atrogin-1 | In Vivo [iv.iiarjournals.org]
- 14. Preparation and Characterization of Nanoparticle β-Cyclodextrin:Geraniol Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 16. Albumin and mammalian cell culture: implications for biotechnology applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geranylgeraniol in Animal Models of Metabolic Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for utilizing geranylgeraniol (GGOH), a naturally occurring isoprenoid, in preclinical animal models to study various facets of metabolic diseases. The following sections summarize key findings, experimental designs, and relevant signaling pathways based on recent studies.
Introduction to this compound and its Metabolic Effects
This compound is an important intermediate in the mevalonate pathway, which is crucial for the synthesis of cholesterol and non-sterol isoprenoids.[1][2][3][4] Found in various edible oils like olive and sunflower oil, GGOH has garnered scientific interest for its potential therapeutic effects in metabolic disorders.[1] Preclinical studies have demonstrated that GGOH supplementation can positively influence glucose homeostasis, lipid metabolism, inflammation, and skeletal muscle health in animal models of obesity and type 2 diabetes.[1][5][6][7][8][9]
Key Applications in Metabolic Disease Research
Animal models supplemented with GGOH have been instrumental in elucidating its role in:
-
Improving Glucose Homeostasis and Insulin Sensitivity: Studies in high-fat diet (HFD)-induced obese mice have shown that GGOH supplementation can significantly improve glucose tolerance and insulin sensitivity.[1]
-
Mitigating Inflammation: GGOH has been shown to reduce the production of pro-inflammatory adipokines, such as monocyte chemoattactant protein-1 (MCP-1) and interleukin-6 (IL-6), in obese mice.[1] This anti-inflammatory action is thought to be mediated, in part, through the inhibition of NF-κB activation.[1][10]
-
Modulating the Gut Microbiome: Dietary GGOH can alter the composition of the gut microbiota, which is increasingly recognized as a key regulator of metabolic health.[1]
-
Ameliorating Muscle Atrophy: In models of denervation-induced and diabetes-related muscle atrophy, GGOH has demonstrated a protective effect by preserving muscle fiber size and improving mitochondrial quality.[5][6][8][9][11]
Quantitative Data Summary
The following tables summarize quantitative data from key studies on the effects of this compound in animal models of metabolic diseases.
Table 1: Effects of this compound on Glucose Homeostasis and Inflammatory Markers in HFD-Induced Obese Mice
| Parameter | Control (Low-Fat Diet) | High-Fat Diet (HFD) | HFD + this compound (800 mg/kg diet) | Reference |
| Glucose Tolerance (AUC during ipGTT) | Lower | Significantly Higher | Significantly Lower than HFD | [1] |
| Insulin Sensitivity (AUC during ipITT) | Lower | Significantly Higher | Improved compared to HFD | [1] |
| Serum MCP-1 | Lower | Higher | Reduced compared to HFD | [1] |
| Serum IL-6 | Lower | Higher | Reduced compared to HFD | [1] |
Table 2: Effects of this compound on Skeletal Muscle in Diabetic Rats
| Parameter | Control (Regular Diet) | High-Fat Diet + STZ (HFD) | HFD + STZ + this compound (800 mg/kg) | Reference |
| Soleus Muscle Cross-Sectional Area (CSA) | Larger | Smaller than Control | Larger than HFD | [6][8][9] |
| MFN2 Protein (Mitochondrial Fusion) | Higher | Lower | Lower than HFD and Control | [6][8] |
| DRP1 Protein (Mitochondrial Fission) | Lower | Higher | Lower than HFD | [6][8] |
| LC3A/B Protein (Autophagy) | Lower | Higher | Lower than HFD | [6][8] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects through various signaling pathways. The diagrams below illustrate some of the key mechanisms.
Caption: this compound's anti-inflammatory effect on metabolic health.
Caption: this compound's role in mitochondrial quality and muscle atrophy.
Experimental Protocols
Protocol 1: High-Fat Diet-Induced Obesity Model in Mice
Objective: To evaluate the effect of this compound on glucose homeostasis, inflammation, and gut microbiome in a diet-induced obesity model.
Animal Model: Male C57BL/6J mice, 5 weeks old.[12]
Experimental Groups:
-
Control Group: Low-fat diet (LFD).
-
HFD Group: High-fat diet (HFD).
-
GGOH Group: HFD supplemented with 800 mg GGOH/kg diet.[1]
Procedure:
-
Acclimatize mice for one week.
-
Randomly assign mice to the three experimental groups (n=12 per group).
-
Provide ad libitum access to the respective diets and water for 14 weeks.[1][12]
-
Monitor body weight and food intake weekly.
-
Perform Intraperitoneal Glucose Tolerance Tests (ipGTT) and Insulin Tolerance Tests (ipITT) at baseline and at the end of the 14-week period.[1]
-
ipGTT: Fast mice for 6 hours, then administer an intraperitoneal injection of glucose (2 g/kg body weight). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.
-
ipITT: Fast mice for 4 hours, then administer an intraperitoneal injection of insulin (0.75 U/kg body weight). Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-injection.
-
-
At the end of the study, euthanize mice and collect blood, adipose tissue, liver, and cecal contents.
-
Analyze serum for inflammatory cytokines (e.g., MCP-1, IL-6) using ELISA.[1]
-
Perform 16S rRNA amplicon sequencing on cecal content to analyze gut microbiome composition.[1]
Caption: Workflow for the high-fat diet-induced obesity model.
Protocol 2: Diabetes and Muscle Atrophy Model in Rats
Objective: To investigate the effect of this compound on skeletal muscle mitochondrial quality and muscle atrophy in a model of type 2 diabetes.
Animal Model: Male Sprague-Dawley rats.[7][9]
Experimental Groups:
-
Control Group: Regular diet.
-
HFD/STZ Group: High-fat diet and a single low dose of streptozotocin (STZ).
-
GGOH Group: HFD/STZ with 800 mg/kg of GGOH supplementation.[6][8]
Procedure:
-
Acclimatize rats for one week.
-
Place HFD/STZ and GGOH groups on a high-fat diet.
-
After two weeks of the HFD, induce diabetes in the HFD/STZ and GGOH groups with a single intraperitoneal injection of STZ (35 mg/kg body weight).[5][6] The control group receives a citrate buffer injection.
-
Confirm diabetes by measuring fasting blood glucose ( > 200 mg/dL) 48-72 hours post-STZ injection.[5]
-
Continue the respective diets for a total of 8 weeks.[6][7][9]
-
At the end of the study, euthanize the rats and harvest the soleus muscle.
-
Analyze a portion of the muscle for cross-sectional area (CSA) using histological staining (e.g., H&E).
-
Use the remaining muscle tissue for Western blot analysis to quantify proteins related to mitochondrial dynamics (MFN2, DRP1) and autophagy (LC3A/B).[8]
Caption: Workflow for the diabetes and muscle atrophy model.
References
- 1. Beneficial effect of dietary this compound on glucose homeostasis and bone microstructure in obese mice is associated with suppression of proinflammation and modification of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medrxiv.org [medrxiv.org]
- 3. Beneficial effect of dietary this compound on glucose homeostasis and bone microstructure in obese mice is associated with suppression of proinflammation and modification of gut microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Supplementation Mitigates Soleus Muscle Atrophy via Changes in Mitochondrial Quality in Diabetic Rats | In Vivo [iv.iiarjournals.org]
- 6. This compound Supplementation Mitigates Soleus Muscle Atrophy via Changes in Mitochondrial Quality in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Supplementation Mitigates Soleus Muscle Atrophy via Changes in Mitochondrial Quality in Diabetic Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "this compound Supplementation Mitigates Muscle Atrophy in Diabetic Rats" by Nigel C. Jiwan, Casey Appell et al. [digitalcommons.wku.edu]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Oral Administration of this compound Rescues Denervationinduced Muscle Atrophy via Suppression of Atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and Green Tea Polyphenols Mitigate Negative Effects of a High-Fat Diet on Skeletal Muscle and the Gut Microbiome in Male C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fluorescent Labeling of Geranylgeraniol for Cellular Tracking
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of fluorescently labeled Geranylgeraniol (GGOH) for tracking its uptake, distribution, and role in cellular processes, particularly protein prenylation.
Introduction
This compound (GGOH) is a key isoprenoid intermediate in the mevalonate pathway, serving as a precursor for the synthesis of vital molecules such as cholesterol, steroid hormones, and coenzyme Q. A crucial function of its activated form, geranylgeranyl pyrophosphate (GGPP), is the post-translational modification of proteins, a process known as protein prenylation. This lipid modification is essential for the proper subcellular localization and function of numerous signaling proteins, including small GTPases of the Rab and Rho families, which are critical in cell growth, differentiation, and vesicular trafficking. Dysregulation of protein prenylation is implicated in various diseases, including cancer, making the enzymes and substrates of this pathway attractive targets for drug development.
Fluorescent labeling of GGOH provides a powerful tool for visualizing and quantifying its uptake, trafficking, and incorporation into proteins within living cells.[1][2][3][4] These fluorescent analogues allow for real-time monitoring of dynamic cellular events, offering insights that are often missed with traditional endpoint assays.[2][3]
Fluorescent this compound Analogues
Several fluorescent analogues of GGOH and its pyrophosphate form (GGPP) have been synthesized and utilized for cellular studies.[1][5][6] The choice of fluorophore is critical, as it must be small enough to not interfere with the biological activity of the isoprenoid while providing sufficient brightness and photostability for imaging.[1][7]
Table 1: Comparison of Fluorescent this compound Analogues
| Fluorescent Analogue | Fluorophore | Excitation (nm) | Emission (nm) | Key Features & Applications | Reference(s) |
| ΔΔGGOH | Extended double bond conjugation | 310 | 410 | Blue fluorescence; used to study protein prenylation. Fluorescence is quenched in aqueous solutions. | [1] |
| Dansyl-GGOH | Dansyl group | ~340 | ~520 | Used for observing fluorescence inside cells. | [5] |
| Anthranylate-GGOH | Anthranylate group | ~330 | ~420 | Stable to metabolism; allows for cellular imaging. | [5] |
| NBD-GGPP | Nitrobenzoxadiazole (NBD) | ~465 | ~535 | Small fluorophore, efficient substrate for prenyltransferases. Used in high-throughput screening assays for Rab geranylgeranyltransferase inhibitors. | [6][8][9] |
| BODIPY-GGPP | Boron-dipyrromethene (BODIPY) | ~500 | ~510 | Bright and photostable; used to monitor localization in cells and whole organisms. Can be a poor substrate for some prenyltransferases. | [1] |
Signaling Pathway: Protein Prenylation
Protein prenylation is a multi-step process that attaches isoprenoid lipids, such as the 20-carbon geranylgeranyl group, to cysteine residues at or near the C-terminus of target proteins. This modification increases the hydrophobicity of the protein, facilitating its association with cellular membranes.
Experimental Protocols
Protocol 1: Synthesis of NBD-Geranylgeraniol Analogue
This protocol is adapted from methodologies for synthesizing fluorescent isoprenoid analogues.[6][8] It involves the chemical modification of Geraniol to introduce the NBD fluorophore.
Materials:
-
This compound (GGOH)
-
4-chloro-7-nitrobenzofurazan (NBD-Cl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine to the solution to act as a base.
-
In a separate vial, dissolve NBD-Cl in a small amount of anhydrous DCM.
-
Add the NBD-Cl solution dropwise to the GGOH solution while stirring at room temperature.
-
Allow the reaction to proceed for 4-6 hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Extract the organic layer with DCM, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the NBD-labeled this compound.
-
Confirm the structure and purity of the final product using NMR and mass spectrometry.
Protocol 2: Cellular Labeling and Tracking of Fluorescent GGOH
This protocol outlines the steps for labeling cultured cells with a fluorescent GGOH analogue and observing its subcellular localization.[5][10][11]
Materials:
-
Cultured mammalian cells (e.g., HeLa, COS-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Fluorescent GGOH analogue (e.g., NBD-GGOH) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom dishes or coverslips suitable for microscopy and allow them to adhere and grow to 50-70% confluency.
-
Preparation of Labeling Solution: Prepare a working solution of the fluorescent GGOH analogue in serum-free medium. The final concentration may need to be optimized but typically ranges from 1-10 µM.
-
Cell Labeling:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling solution to the cells.
-
Incubate the cells for 1-4 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Washing:
-
Remove the labeling solution.
-
Wash the cells three times with pre-warmed PBS or complete culture medium to remove excess fluorescent probe.
-
-
Imaging:
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a camera and the appropriate filter set for the chosen fluorophore.
-
Live-cell imaging can be performed immediately to track the dynamic localization of the fluorescent GGOH.[2][3] The punctate fluorescence observed within the cells often localizes to the endomembrane system, including the endoplasmic reticulum (ER).[10]
-
Experimental Workflow for Cellular Tracking
The general workflow for studying cellular uptake and localization of fluorescent GGOH involves several key steps, from probe selection to data analysis.
Alternative Strategy: Metabolic Labeling with Bioorthogonal Probes
An alternative and powerful method for visualizing prenylated proteins involves metabolic labeling with isoprenoid analogues containing a bioorthogonal handle, such as an alkyne group.[10][12] These modified isoprenoids are metabolized by the cell and incorporated into proteins. The alkyne handle can then be selectively reacted with a fluorescent azide probe via a "click" chemistry reaction (Copper(I)-catalyzed Alkyne-Azide Cycloaddition - CuAAC), allowing for the fluorescent tagging of the entire "prenylome".[10][12] This method offers high sensitivity and specificity for detecting prenylated proteins.[12]
Data Interpretation and Considerations
-
Subcellular Localization: Fluorescent GGOH analogues are expected to initially accumulate in membranes and subsequently be incorporated into proteins that are often localized to the plasma membrane, Golgi apparatus, and endoplasmic reticulum.[10]
-
Cytotoxicity: It is crucial to assess the potential cytotoxicity of the fluorescent probes at the concentrations used for labeling to ensure that the observed cellular dynamics are not artifacts of cellular stress.
-
Control Experiments: Appropriate controls should be included, such as imaging unlabeled cells to assess autofluorescence and using inhibitors of protein prenylation (e.g., statins or specific geranylgeranyltransferase inhibitors) to confirm that the observed localization is dependent on the prenylation machinery.
-
Fluorophore Choice: The selection of the fluorophore should consider its size, photostability, and potential to interfere with the biological activity of GGOH.[1] Larger fluorophores may hinder the ability of the analogue to act as a substrate for prenyltransferases.[1]
Conclusion
The use of fluorescently labeled this compound provides a dynamic and visually informative approach to study isoprenoid metabolism and protein prenylation in living cells. These tools are invaluable for basic research aimed at understanding the fundamental roles of protein prenylation and for drug development efforts targeting this critical cellular pathway. The methodologies described herein offer a starting point for researchers to design and implement experiments for tracking GGOH in various cellular contexts.
References
- 1. Synthetic Isoprenoid Analogues for the Study of Prenylated Proteins: Fluorescent Imaging and Proteomic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ライブセルイメージング試薬 [sigmaaldrich.com]
- 3. Fluorescence Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in fluorescence labeling strategies for dynamic cellular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and activity of fluorescent isoprenoid pyrophosphate analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of a fluorescent analogue of geranylgeranyl pyrophosphate and its use in a high-throughput fluorometric assay for Rab geranylgeranyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Fading Media for Live Cell GFP Imaging | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a fluorescent analogue of geranylgeranyl pyrophosphate and its use in a high-throughput fluorometric assay for Rab geranylgeranyltransferase | Springer Nature Experiments [experiments.springernature.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 12. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Geranylgeraniol to Investigate Protein Prenylation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein prenylation is a critical post-translational modification that involves the covalent attachment of isoprenoid lipids, primarily farnesyl pyrophosphate (FPP) or geranylgeranyl pyrophosphate (GGPP), to cysteine residues of target proteins.[1][2] This modification is essential for the proper subcellular localization and function of a wide range of proteins, including small GTPases of the Ras, Rho, and Rab families, which are pivotal in cellular signaling, proliferation, and survival.[3]
The mevalonate pathway is the sole source for the synthesis of FPP and GGPP in mammalian cells.[2][4] Consequently, inhibitors of this pathway, such as statins and nitrogen-containing bisphosphonates, disrupt protein prenylation, leading to their therapeutic effects in various diseases, including cancer and bone disorders.[5][6][7]
Geranylgeraniol (GGOH) is a 20-carbon isoprenoid alcohol that can be salvaged by cells and converted into GGPP, thereby bypassing the enzymatic steps inhibited by drugs like statins or bisphosphonates.[8][9] This unique property makes GGOH an invaluable tool for investigating the effects of protein prenylation inhibitors. By "rescuing" the effects of these inhibitors, GGOH allows researchers to confirm that the observed cellular outcomes are indeed due to the inhibition of geranylgeranylation.[10][11][12]
These application notes provide detailed protocols for using GGOH in conjunction with protein prenylation inhibitors to study their effects on cell viability and the prenylation status of specific proteins.
Signaling Pathway and Experimental Rationale
The Mevalonate Pathway and the Role of this compound
The mevalonate pathway begins with acetyl-CoA and culminates in the production of various essential molecules, including cholesterol and the isoprenoid pyrophosphates FPP and GGPP.[2][4] Farnesyltransferase (FTase) and Geranylgeranyltransferase I and II (GGTase-I/II) are the enzymes responsible for attaching FPP and GGPP to their respective protein substrates.[1] Inhibitors targeting enzymes upstream in the mevalonate pathway, such as HMG-CoA reductase (inhibited by statins), deplete the cellular pool of both FPP and GGPP.[10][11]
GGOH supplementation provides an external source of the geranylgeranyl moiety. Inside the cell, GGOH is phosphorylated to Geranylgeranyl phosphate (GGP) and then to GGPP, replenishing the depleted pool and allowing for the continuation of protein geranylgeranylation, even in the presence of an upstream inhibitor.[8][9] This "rescue" effect is a key experimental strategy to specifically implicate the inhibition of protein geranylgeranylation in the observed phenotype.
Caption: The Mevalonate Pathway and the bypass mechanism of this compound.
Experimental Protocols
The following protocols describe how to use GGOH to investigate the effects of protein prenylation inhibitors on cell viability and protein prenylation status.
Protocol 1: Cell Viability Rescue Assay
This protocol determines the ability of GGOH to rescue cell viability in the presence of a protein prenylation inhibitor. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cell line of interest (e.g., C2C12 myoblasts, DU145 prostate cancer cells)
-
Complete cell culture medium
-
Protein prenylation inhibitor (e.g., Simvastatin, Atorvastatin, Zoledronic Acid)
-
This compound (GGOH)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment:
-
Prepare a dilution series of the protein prenylation inhibitor in complete medium.
-
Prepare solutions of the inhibitor in combination with a fixed concentration of GGOH (e.g., 10 µM).[11][14] A vehicle control (e.g., DMSO) and a GGOH-only control should also be prepared.
-
Remove the medium from the wells and add 100 µL of the treatment solutions.
-
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and inhibitor.
-
MTT Assay:
-
Add 10 µL of MTT reagent to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Normalize the data to the vehicle-treated control cells (set to 100% viability).
-
Plot cell viability (%) against inhibitor concentration for both the inhibitor-only and the inhibitor + GGOH conditions.
-
Calculate the IC₅₀ values for the inhibitor with and without GGOH.
-
Experimental Workflow for Cell Viability Assay
Caption: Workflow for the cell viability rescue assay using GGOH.
Data Presentation:
| Treatment Group | Inhibitor Conc. (µM) | % Cell Viability (Mean ± SD) | IC₅₀ (µM) |
| Inhibitor Alone | 0 (Vehicle) | 100 ± 5.2 | |
| 1 | 82 ± 4.1 | 5.5 | |
| 5 | 55 ± 3.8 | ||
| 10 | 30 ± 2.9 | ||
| Inhibitor + GGOH (10 µM) | 0 (GGOH only) | 98 ± 4.9 | |
| 1 | 95 ± 5.5 | > 20 | |
| 5 | 88 ± 4.7 | ||
| 10 | 75 ± 6.1 |
Table 1: Example data from a cell viability rescue experiment. The addition of GGOH significantly increases the IC₅₀ of the inhibitor, demonstrating a rescue effect.
Protocol 2: Western Blot Analysis of Protein Prenylation
This protocol is used to visualize the prenylation status of specific proteins. Inhibition of prenylation often results in the accumulation of an unprenylated form of the protein, which may exhibit a slight shift in electrophoretic mobility or a change in subcellular localization (from membrane to cytosol).[15][16] GGOH co-treatment should prevent this shift.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Protein prenylation inhibitor
-
This compound (GGOH)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest (e.g., anti-Rap1A, anti-RhoA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the inhibitor, inhibitor + GGOH, GGOH alone, and a vehicle control for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (total cell lysate).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane on an SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel until adequate separation is achieved.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Compare the bands corresponding to the prenylated and unprenylated forms of the protein across the different treatment conditions. The unprenylated form typically runs slightly higher on the gel.[16]
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH, β-actin).
-
Experimental Workflow for Western Blot Analysis
Caption: Workflow for Western Blot analysis of protein prenylation.
Data Presentation:
| Treatment | Unprenylated Rap1A (Band Intensity) | Prenylated Rap1A (Band Intensity) | Ratio (Unprenylated/Prenylated) |
| Vehicle Control | 50 | 950 | 0.05 |
| Inhibitor (10 µM) | 600 | 400 | 1.50 |
| Inhibitor + GGOH (10 µM) | 80 | 920 | 0.09 |
| GGOH (10 µM) | 45 | 955 | 0.05 |
Table 2: Example quantitative data from a Western Blot experiment. The inhibitor increases the amount of unprenylated Rap1A, and this effect is reversed by co-treatment with GGOH.
Conclusion
This compound is a powerful and specific tool for dissecting the mechanism of action of drugs that target the mevalonate pathway. The protocols outlined in these application notes provide a framework for researchers to confirm that the effects of a given inhibitor are mediated through the disruption of protein geranylgeranylation. By demonstrating the reversal of an inhibitor's effects with GGOH supplementation, researchers can confidently attribute the observed cellular responses to the inhibition of this critical post-translational modification. This approach is fundamental in the preclinical evaluation and mechanistic understanding of novel protein prenylation inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Beyond the Mevalonate Pathway: Control of Post-Prenylation Processing by Mutant p53 [frontiersin.org]
- 3. Protein Prenylation - Jena Bioscience [jenabioscience.com]
- 4. Targeting prenylation inhibition through the mevalonate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 7. This compound (GGOH) as a Mevalonate Pathway Activator in the Rescue of Bone Cells Treated with Zoledronic Acid: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Biomedical Importance of the Missing Pathway for Farnesol and this compound Salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. magistralbr.caldic.com [magistralbr.caldic.com]
- 11. This compound Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Timing of this compound addition increases osteoblast activities under alendronate condition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Geranylgeraniol as a Therapeutic Agent in Preclinical Cancer Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical therapeutic potential of geranylgeraniol (GGOH), a naturally occurring isoprenoid, in cancer research. This document summarizes key quantitative data, details experimental protocols for assessing its efficacy, and illustrates the signaling pathways involved in its mechanism of action.
Introduction
This compound is an essential intermediate in the mevalonate pathway, a vital metabolic cascade responsible for the synthesis of cholesterol and numerous non-steroidal isoprenoids. These isoprenoids are crucial for the post-translational modification of proteins, including small GTPases like Rho and Ras, which are pivotal in cancer cell signaling, proliferation, and survival. Emerging preclinical evidence suggests that GGOH possesses anticancer properties by modulating these critical cellular processes, inducing apoptosis, and inhibiting tumor growth. This document serves as a resource for researchers investigating GGOH as a potential therapeutic agent.
Data Presentation: In Vitro Efficacy of this compound and Related Compounds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and the related monoterpene, geraniol, in various cancer cell lines.
Table 1: IC50 Values of this compound (GGOH) in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Prostate Cancer | DU145 | 80 ± 18 | 72 | [1] |
| Hepatocellular Carcinoma | HuH-7 | ~20-30* | 16 | [2] |
| Colon Cancer | DLD1 | - | - | [3] |
*Value estimated from graphical data showing significant cell viability reduction.
Table 2: IC50 Values of Geraniol in Cancer Cell Lines
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (hours) | Citation |
| Colon Cancer | Colo-205 | 20 | Not Specified | [4][5] |
| Lung Adenocarcinoma | A549 | Dose-dependent inhibition | 24, 48, 72 | [6][7] |
Data Presentation: In Vivo Efficacy
Preclinical in vivo studies have demonstrated the tumor growth inhibitory effects of compounds related to this compound.
Table 3: In Vivo Tumor Growth Inhibition
| Compound | Cancer Model | Dosing | Tumor Growth Inhibition | Citation |
| Geraniol | A549 human lung adenocarcinoma xenograft in nude mice | 25, 50, and 75 mmol/kg in diet | Dose-dependent tumor growth inhibition | [6][7] |
| GGTase-I Inhibitor (P61A6) | PANC-1 human pancreatic cancer xenograft in SCID mice | 1.16 mg/kg, 6 times/week (intraperitoneal) | ~68% reduction in tumor volume compared to control | [8] |
Signaling Pathways Modulated by this compound
This compound's anticancer effects are primarily attributed to its role in the mevalonate pathway and its subsequent influence on the geranylgeranylation of key signaling proteins.
The Mevalonate Pathway and Protein Prenylation
GGOH is a precursor for geranylgeranyl pyrophosphate (GGPP), which is essential for the geranylgeranylation of small GTPases like Rho, Rac, and Cdc42. This lipid modification is critical for their proper membrane localization and function. By influencing this pathway, GGOH can impact downstream signaling cascades that control cell proliferation, survival, and motility.
References
- 1. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an Intermediate Product in Mevalonate Pathway, Induces Apoptotic Cell Death in Human Hepatoma Cells: Death Receptor‐independent Activation of Caspase‐8 with Down‐regulation of Bcl‐xL Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Plaunotol and this compound induce caspase-mediated apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suppression by geraniol of the growth of A549 human lung adenocarcinoma cells and inhibition of the mevalonate pathway in culture and in vivo: potential use in cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Suppression by Geraniol of the Growth of A549 Human Lung Adenocarcinoma Cells and Inhibition of the Mevalonate Pathway in Culture and In Vivo: Potential Use in Cancer Chemotherapy | Semantic Scholar [semanticscholar.org]
- 8. In vivo antitumor effect of a novel inhibitor of protein geranylgeranyltransferase I - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Geranylgeraniol Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for developing in vivo treatment protocols using Geranylgeraniol (GGOH), a naturally occurring isoprenoid alcohol. GGOH is an intermediate in the mevalonate pathway, essential for the synthesis of vital molecules like Coenzyme Q10 (CoQ10) and for the post-translational modification of proteins.[1][2] Its therapeutic potential is being explored in various fields, including muscle wasting, metabolic disorders, and bone health.
Key Signaling Pathways Involving this compound
This compound's primary mechanism of action is its role within the mevalonate pathway. It serves as a precursor to geranylgeranyl pyrophosphate (GGPP), which is critical for protein prenylation.[3] This process attaches isoprenoid lipids to small GTP-binding proteins (GTPases) like Rho, Rac, and Rap, enabling their localization to cell membranes and subsequent activation of downstream signaling cascades.[3] Pharmaceutical agents like statins and bisphosphonates inhibit this pathway, and GGOH supplementation has been shown to rescue these effects.[4][5]
In the context of muscle health, GGOH has been shown to counteract muscle atrophy by suppressing the expression of Atrogin-1, an E3 ubiquitin ligase that plays a key role in muscle protein degradation.[3][6] This is particularly relevant in conditions such as denervation, glucocorticoid use, or statin-induced myopathy.[6][7]
Furthermore, in models of diabetes, GGOH supplementation has been found to improve mitochondrial quality control, mitigating damage and preserving muscle mass.[8][9] It influences key proteins involved in mitochondrial fusion (MFN2), fission (DRP1), and mitophagy (PINK1, LC3A/B), suggesting a role in maintaining metabolic health in skeletal muscle.[9][10]
Quantitative Data Summary: Dosage and Toxicology
The following tables summarize quantitative data from various in vivo studies to guide dose selection and safety assessment.
Table 1: In Vivo Dosages and Administration Routes for this compound
| Animal Model | Condition | GGOH Dose | Administration Route | Duration | Key Outcome | Reference(s) |
|---|---|---|---|---|---|---|
| C57BL/6J Mice | Denervation-Induced Muscle Atrophy | 300 mg/kg/day | Intraoral gavage | 16 days | Rescued decrease in muscle fiber size; suppressed Atrogin-1. | [3][6] |
| Sprague-Dawley Rats | High-Fat Diet/STZ-Induced Diabetes | 800 mg/kg (in diet) | Diet | 8 weeks | Mitigated soleus muscle atrophy; improved mitochondrial quality markers. | [8][9][10] |
| Obese Mice | High-Fat Diet | 800 mg/kg (in diet) | Diet | 14 weeks | Improved glucose homeostasis and bone microstructure. | [11][12] |
| Wistar Rats | Bisphosphonate-Related Osteonecrosis of the Jaw (BRONJ) | 5 mM solution | Local application in tooth socket | Daily post-extraction | Improved wound healing and reduced microscopic osteonecrosis. | [13] |
| Healthy Humans | Safety and Hormone Profile | 150 mg/day, then 300 mg/day | Oral soft-gel | 8 weeks (4 weeks per dose) | No significant changes in blood safety markers or hormone panels. |[14] |
Table 2: Toxicological Data for this compound (90-Day Rat Study)
| Parameter | Value | Details | Reference(s) |
|---|---|---|---|
| NOAEL (No Observed Adverse Effect Level) - Systemic | 725 mg/kg bw/day | Based on the absence of systemic adverse effects at this dose. | [15][16] |
| LOAEL (Lowest Observed Adverse Effect Level) - Local | 725 mg/kg bw/day | Based on treatment-related adverse effects observed in the forestomach (considered local irritation from gavage). | [15][16] |
| Test Substance | Food grade annatto oil (~80% trans-GGOH) | Administered daily by gavage to Hsd:Han Wistar rats. | [15][16] |
| Genotoxicity | No evidence of mutagenicity or genotoxic activity | Assessed via bacterial reverse mutation test, in vitro chromosomal aberration test, and in vivo micronucleus test. |[15][16] |
Experimental Protocols
The following are detailed methodologies for key in vivo experiments based on published studies.
References
- 1. wellnessextract.com [wellnessextract.com]
- 2. Intro to this compound [casi.org]
- 3. Oral Administration of this compound Rescues Denervationinduced Muscle Atrophy via Suppression of Atrogin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of this compound in Managing Bisphosphonate-Related Osteonecrosis of the Jaw - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral Administration of this compound Rescues Denervation-induced Muscle Atrophy via Suppression of Atrogin-1 | In Vivo [iv.iiarjournals.org]
- 7. Frontiers | Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective [frontiersin.org]
- 8. "this compound Supplementation Mitigates Muscle Atrophy in Diabetic Rats" by Nigel C. Jiwan, Casey Appell et al. [digitalcommons.wku.edu]
- 9. This compound Supplementation Mitigates Soleus Muscle Atrophy via Changes in Mitochondrial Quality in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Supplementation Mitigates Soleus Muscle Atrophy via Changes in Mitochondrial Quality in Diabetic Rats | In Vivo [iv.iiarjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Beneficial effect of dietary this compound on glucose homeostasis and bone microstructure in obese mice is associated with suppression of proinflammation and modification of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vivo effects of this compound on the development of bisphosphonate-related osteonecrosis of the jaws - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. A toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Geranylgeraniol in Drug Discovery Platforms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Geranylgeraniol (GGOH) in various drug discovery platforms. GGOH, an essential isoprenoid intermediate of the mevalonate pathway, is a critical molecule for protein prenylation, a post-translational modification vital for the function of small GTPases like Rho, Rac, and Rab.[1][2][3][4] Its involvement in fundamental cellular processes, including cell growth, differentiation, and apoptosis, makes it a valuable tool for studying and modulating signaling pathways implicated in cancer, neurodegenerative diseases, and inflammatory disorders.[1]
Areas of Application
This compound is instrumental in several key areas of drug discovery research:
-
Cancer Biology : GGOH is used to investigate the role of the mevalonate pathway and protein prenylation in cancer cell proliferation, survival, and metastasis. It can be used to rescue the effects of statins and other inhibitors of the mevalonate pathway, thereby elucidating the specific downstream signaling events that are crucial for cancer cell viability.[5] Studies have shown that GGOH can reverse the growth-inhibitory effects of statins in ovarian cancer cell lines.[5] Furthermore, GGOH itself has been shown to induce apoptosis in various cancer cell lines, including human hepatoma and leukemia cells.[6][7]
-
Neuroscience and Neuroprotection : The constant production of this compound is essential for long-term potentiation (LTP) and learning.[8] GGOH is utilized in neuroscience research to study synaptic plasticity and neuronal survival. For instance, it can reverse the impairment of LTP caused by statins, highlighting its crucial role in neuronal function.[8] In in vitro models of neuroinflammation and neurodegeneration, GGOH has demonstrated neuroprotective effects by reducing inflammatory markers and preventing mitochondrial dysfunction.[9]
-
Inflammation and Immunology : GGOH exhibits anti-inflammatory properties by modulating key signaling pathways, such as the NF-κB pathway. It has been shown to suppress the production of pro-inflammatory cytokines in various cell models.[10][11] This makes it a useful tool for screening and validating anti-inflammatory drug targets.
-
Statin and Bisphosphonate Research : Statins and nitrogen-containing bisphosphonates inhibit the mevalonate pathway, leading to a depletion of GGOH and subsequent side effects like myopathy and osteonecrosis of the jaw. GGOH is widely used as a rescue agent in these studies to confirm that the observed cellular effects are due to the inhibition of protein geranylgeranylation.[10][12]
Quantitative Data Summary
The following tables summarize key quantitative data for the application of this compound in various experimental settings.
Table 1: Effective Concentrations of this compound in Cellular Assays
| Application Area | Cell Line/Model | Parameter Measured | Effective Concentration | Reference(s) |
| Cancer | Ovarian Cancer Cells | Reversal of Pitavastatin-induced growth inhibition | 10 µM | [5] |
| Human Leukemia Cells (U937, K562) | JNK/SAPK Activation | Not specified | [6] | |
| Colon Cancer (Colo-205) | IC50 (Geraniol) | 20 µM | [13][14] | |
| Neuroscience | Mouse Hippocampal Slices | Restoration of Long-Term Potentiation (LTP) | 0.2 mM | [8][15] |
| Neuronal Cell Line (Daoy) | Reduction of inflammatory markers and mitochondrial damage | 50 µM | [9][16] | |
| Statin Rescue | C2C12 Muscle Cells | Reversal of statin-mediated cytotoxicity | Not specified | [17] |
| THP-1 Monocytic Cells | Reversal of mevastatin-induced cytotoxicity | Not specified | [18] | |
| Inflammation | Obese Mice Model | Suppression of pro-inflammatory adipokines | 800 mg/kg diet | [11] |
| Clinical Study | Healthy Adults | Daily Supplementation (Safety and Efficacy) | 150 mg/day | [19] |
Note: IC50 values for this compound itself are not consistently reported across a wide range of cancer cell lines in the provided search results. The value for Geraniol, a related monoterpene, is included for reference.
Signaling Pathways and Experimental Workflows
The Mevalonate Pathway and the Role of this compound
This compound is a key intermediate in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and non-sterol isoprenoids.[2][4] Statins inhibit HMG-CoA reductase, a rate-limiting enzyme in this pathway, thereby depleting downstream products, including Geranylgeranyl pyrophosphate (GGPP), the activated form of GGOH. GGOH can be supplied exogenously to bypass this inhibition and restore the synthesis of geranylgeranylated proteins.
This compound's Role in Apoptosis Induction
In certain cancer cells, GGOH has been shown to induce apoptosis. One proposed mechanism involves the activation of the c-Jun N-terminal kinase (JNK) signaling cascade, which is downstream of caspase activation.[6] This differs from the apoptotic mechanisms of many conventional chemotherapeutic drugs.[6] In human hepatoma cells, GGOH-induced apoptosis involves the activation of caspase-8, which then triggers the mitochondrial-dependent apoptotic pathway.[7][20]
Experimental Workflow: Assessing GGOH's Effect on Cell Viability
A common initial step in evaluating the effect of GGOH is to perform a cell viability assay. The MTT assay is a widely used colorimetric method.
Experimental Protocols
Protocol for Cell Viability (MTT) Assay
This protocol is adapted from standard MTT assay procedures.[21][22][23]
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound (GGOH) stock solution (dissolved in a suitable solvent like ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of GGOH in complete medium from the stock solution.
-
Remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of GGOH. Include a vehicle control (medium with the solvent used to dissolve GGOH).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate the plate for at least 1 hour at room temperature in the dark.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol for Western Blot Analysis of Protein Prenylation
This protocol provides a general framework for assessing changes in protein prenylation, for example, of small GTPases like RhoA, upon treatment with GGOH, often in combination with a mevalonate pathway inhibitor.
Materials:
-
Cells and culture reagents
-
GGOH and other compounds of interest (e.g., statins)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-RhoA, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with GGOH and/or other compounds as required for your experiment.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-RhoA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For a loading control, strip the membrane and re-probe with an antibody against a housekeeping protein like GAPDH.
Protocol for qRT-PCR Analysis of Cytokine Gene Expression
This protocol is designed to measure the effect of GGOH on the mRNA expression of inflammatory cytokines.[24][25][26][27][28]
Materials:
-
Cells and culture reagents
-
GGOH
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., IL-6, TNF-α) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Procedure:
-
Culture and treat cells with GGOH for the desired time.
-
Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions in a 96-well plate, including a no-template control for each primer set. Each reaction should contain the qPCR master mix, forward and reverse primers, and cDNA template.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (denaturation, annealing, and extension).
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control-treated samples.
Protocol for Rho GTPase Activation Assay (Pull-down Assay)
This protocol is to measure the activation of Rho GTPases (e.g., RhoA) following GGOH treatment.[29][30][31][32][33]
Materials:
-
Cells and culture reagents
-
GGOH
-
Rho activation assay kit (containing a Rho-binding domain (RBD) of a Rho effector protein, e.g., Rhotekin, coupled to agarose beads)
-
Lysis buffer (provided in the kit)
-
GTPγS (positive control) and GDP (negative control)
-
Primary antibody against the specific Rho GTPase (e.g., RhoA)
-
Western blotting reagents (as described in Protocol 4.2)
Procedure:
-
Culture and treat cells with GGOH. For positive and negative controls, treat cells with GTPγS (a non-hydrolyzable GTP analog that constitutively activates Rho) and GDP, respectively.
-
Lyse the cells in the provided lysis buffer.
-
Clarify the lysates by centrifugation.
-
Incubate a portion of the lysate with the RBD-agarose beads for 1 hour at 4°C with gentle rocking. The beads will specifically pull down the active, GTP-bound form of the Rho GTPase.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an antibody specific for the Rho GTPase of interest (e.g., RhoA).
-
To determine the total amount of the Rho GTPase in each sample, run a parallel Western blot with a portion of the total cell lysate that was not used for the pull-down.
-
Quantify the band intensities to determine the ratio of active to total Rho GTPase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdbiowellness.com [mdbiowellness.com]
- 4. researchgate.net [researchgate.net]
- 5. Dietary this compound can limit the activity of pitavastatin as a potential treatment for drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of this compound-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drjohnson.com [drjohnson.com]
- 8. Brain cholesterol turnover required for this compound production and learning in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wellnessextract.com [wellnessextract.com]
- 11. Beneficial effect of dietary this compound on glucose homeostasis and bone microstructure in obese mice is associated with suppression of proinflammation and modification of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Potential role of this compound in managing statin-associated muscle symptoms: a COVID-19 related perspective [frontiersin.org]
- 13. Geraniol and geranyl acetate induce potent anticancer effects in colon cancer Colo-205 cells by inducing apoptosis, DNA damage and cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jbuon.com [jbuon.com]
- 15. Biphasic requirement for this compound in hippocampal long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. This compound Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- 20. This compound, an Intermediate Product in Mevalonate Pathway, Induces Apoptotic Cell Death in Human Hepatoma Cells: Death Receptor‐independent Activation of Caspase‐8 with Down‐regulation of Bcl‐xL Expression [tib.eu]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Cell Viability Assay (MTT Assay) Protocol [protocols.io]
- 24. The use of real-time quantitative PCR for the analysis of cytokine mRNA levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Quantitation of cytokine mRNA by real-time RT-PCR during a vaccination trial in a rabbit model of fascioliasis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 28. Development of reverse-transcriptase quantitative PCR assays for detection of the cytokines IL-1β, TNF-α, and IL-10 in chelonians - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Rho GTPase activation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Colorimetric RhoB GTPase Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 31. abcam.com [abcam.com]
- 32. cellbiolabs.com [cellbiolabs.com]
- 33. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Geranylgeraniol (GGOH) Stability in Culture Media
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for assessing the stability of Geranylgeraniol (GGOH) in typical cell culture environments.
Frequently Asked Questions (FAQs)
Section 1: Preparation and Handling of this compound
Q1: How should I prepare a stock solution of this compound?
A: this compound is a lipophilic compound.[1] For in vitro experiments, it is typically dissolved in a small amount of an organic solvent before being diluted into the culture medium.
-
Recommended Solvents: Ethanol or DMSO are commonly used.[2]
-
Procedure: First, prepare a concentrated stock solution in your chosen solvent. For example, dissolve the required amount of GGOH in pure ethanol; sonication may be recommended to ensure it fully dissolves.[2] Then, this stock solution can be serially diluted into your culture medium to achieve the final working concentration.[3]
-
DMSO Concentration: If using DMSO, ensure the final concentration in the culture medium is less than 0.5% to avoid cytotoxicity. It is crucial to include a vehicle control (medium with the same DMSO concentration) in your experiments.[3]
Q2: What are the recommended storage conditions for GGOH powder and stock solutions?
A: Proper storage is critical to prevent degradation.
-
Powder: Store the pure compound at -20°C for long-term stability (up to 3 years).[2]
-
Stock Solutions: Once prepared, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3][4]
Section 2: Stability and Degradation in Culture Media
Q3: How stable is this compound in aqueous culture media?
A: this compound, as a polyisoprenoid alcohol with multiple double bonds, is susceptible to degradation in aqueous and oxygen-rich environments like culture media.[5] Its stability can be influenced by several factors.
-
Oxidation: The double bonds in the GGOH molecule are prone to oxidation, which can be accelerated by exposure to air, light, and elevated temperatures (like 37°C in an incubator).[5] Thermo-oxidation can lead to the formation of hydroperoxides, which can then decompose into secondary oxidation products like epoxides and aldehydes.[5]
-
Isomerization: Changes in conditions could potentially lead to the isomerization of the double bonds, altering the molecule's biological activity.[6][7]
Q4: What factors can accelerate the degradation of GGOH in my experiments?
A: Several common laboratory conditions can compromise the stability of GGOH:
-
Exposure to Light: Compounds with conjugated double bonds can be sensitive to photodecomposition. It is advisable to protect GGOH solutions from direct light.[8]
-
Temperature: While cell culture requires incubation at 37°C, this elevated temperature can accelerate thermo-oxidation over long-term experiments (e.g., 48-72 hours or longer).[5]
-
High Oxygen Levels: Standard incubators have atmospheric oxygen levels, which can contribute to oxidative degradation.
-
Media Components: While less characterized, reactive species or metal ions within complex culture media could potentially catalyze degradation reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Q5: I am not observing the expected biological effect of GGOH on my cells. What could be the cause?
A: This is a common issue that can often be traced back to the compound's stability and delivery.
-
Check Stock Solution Integrity: Your stock solution may have degraded. If it has been stored improperly (e.g., for more than one month at -20°C) or subjected to multiple freeze-thaw cycles, its efficacy may be compromised.[3][4] Prepare a fresh stock solution from powder.
-
Assess Stability in Media: GGOH may be degrading in your culture medium during the experiment, especially over longer incubation periods. The actual concentration available to the cells might be significantly lower than the initial concentration. Consider performing a stability study (see protocol below) to determine the half-life of GGOH under your specific experimental conditions.
-
Verify Cellular Uptake: Being lipophilic, GGOH's entry into cells can be complex. Ensure your cell culture system is appropriate. For some applications, specialized delivery systems like self-emulsifying drug delivery systems (SEDDS) have been used to improve stability and dissolution.[1][9]
Q6: My experimental results are highly variable between replicates or experiments. Why?
A: Variability often points to inconsistent compound concentration.
-
Inconsistent Stock Dilution: Ensure precise and consistent dilution of your stock solution into the culture medium for each experiment.
-
Degradation Rate: The rate of GGOH degradation can vary based on minor differences in incubation time, light exposure, or even the specific batch of media.
-
Timing of Analysis: If you are analyzing endpoints at different times, the concentration of active GGOH could be different. It is crucial to standardize incubation times rigorously.
Below is a troubleshooting workflow to diagnose issues with GGOH experiments.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. This compound | Apoptosis | TargetMol [targetmol.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Double Bond Stereochemistry Influences the Susceptibility of Short-Chain Isoprenoids and Polyprenols to Decomposition by Thermo-Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conversion of Geraniol into Useful Value-Added Products in the Presence of Catalysts of Natural Origin: Diatomite and Alum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. phytotechlab.com [phytotechlab.com]
- 9. researchgate.net [researchgate.net]
determining optimal Geranylgeraniol concentration for cell viability assays
This technical support guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal concentration of Geranylgeraniol (GGOH) for cell viability assays. It includes frequently asked questions, detailed experimental protocols, and troubleshooting advice to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound (GGOH) in cell viability assays?
A1: The optimal concentration of GGOH is highly dependent on the cell type and the experimental goal (e.g., inducing cytotoxicity vs. rescuing from another compound's effects). A broad starting range for a dose-response experiment is 1 µM to 100 µM.[1][2] For inducing apoptosis in cancer cell lines, concentrations in the range of 20-100 µM are often effective.[1][2][3] For rescue experiments, such as reversing the effects of nitrogen-containing bisphosphonates, a lower range of 10-25 µM is often optimal.[4][5]
Q2: Why is the optimal GGOH concentration different for cytotoxicity studies versus rescue experiments?
A2: The experimental context dictates the desired biological outcome.
-
In Cytotoxicity Studies: The goal is to find a concentration that inhibits cell growth or induces apoptosis. In many cancer cell lines, higher concentrations of GGOH (e.g., 50-100 µM) can downregulate HMG-CoA reductase, arrest the cell cycle, and trigger apoptosis.[2][6]
-
In Rescue Experiments: GGOH is used to replenish a depleted pool of downstream metabolites in the mevalonate pathway. For example, nitrogen-containing bisphosphonates like Zoledronic Acid (ZA) inhibit an enzyme (FPPS) that prevents the formation of Geranylgeranyl Pyrophosphate (GGPP).[7][8] Supplying a low, non-toxic concentration of GGOH (e.g., 10-15 µM) can bypass this inhibition, restore protein prenylation, and rescue cells from ZA-induced death.[4][5] At high concentrations (e.g., 100 µM), GGOH itself can become cytotoxic, negating the protective effect.[4][5]
Q3: How should I prepare a GGOH stock solution for cell culture experiments?
A3: this compound is a lipophilic diterpene alcohol and is not readily soluble in aqueous media. It is recommended to first dissolve GGOH in a sterile, cell-culture grade solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a high-concentration stock solution (e.g., 10-100 mM). This stock can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is critical to include a vehicle control in your experiments, which contains the same final concentration of the solvent used to treat the cells. The final solvent concentration should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: What is the primary mechanism of action of GGOH in cells?
A4: GGOH is a key intermediate in the mevalonate pathway.[7] Its primary role is to serve as a precursor for the synthesis of Geranylgeranyl Pyrophosphate (GGPP).[8] GGPP is essential for a post-translational modification process called geranylgeranylation (a type of prenylation), where it is attached to small GTP-binding proteins like Rho, Rac, and Rab.[8][9] This modification is crucial for the proper localization and function of these proteins, which regulate vital cellular processes including cell survival, proliferation, cytoskeletal organization, and vesicular trafficking.[5][8][9]
Determining Optimal GGOH Concentration: A Workflow
Successfully determining the optimal GGOH concentration requires a systematic approach. The following workflow outlines the key steps for a typical cell viability experiment.
Caption: Experimental workflow for determining GGOH concentration.
Detailed Experimental Protocol: MTT Cell Viability Assay
This protocol provides a general framework for assessing cell viability after GGOH treatment using the common MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10] Optimization for specific cell lines is recommended.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 3,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 2X concentrated series of GGOH dilutions in culture medium from a high-concentration stock (dissolved in DMSO). Also prepare a 2X vehicle control (containing the same amount of DMSO as the highest GGOH concentration) and a media-only control.
-
Cell Treatment: Carefully remove the old media from the cells and add 100 µL of the 2X GGOH dilutions, vehicle control, or media control to the appropriate wells. This brings the final volume to 100 µL and the compound concentrations to 1X.
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in culture medium to a final concentration of 0.5 mg/mL.[3] Remove the treatment media from the wells and add 100 µL of the MTT solution to each well.
-
Formazan Formation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[10]
-
Solubilization: Carefully remove the MTT solution. Add 100 µL of a solubilization solution (e.g., cell-culture grade DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10] Mix gently on an orbital shaker for 10-15 minutes to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to reduce background noise.
-
Analysis: Subtract the absorbance of the media-only blank from all other readings. Express the viability of treated cells as a percentage of the vehicle control cells. Plot the results as percent viability versus GGOH concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Data Presentation: GGOH Concentrations in Various Cell Lines
The following table summarizes effective GGOH concentrations reported in the literature for different cell lines and experimental contexts.
| Cell Line | Experimental Context | Effective GGOH Concentration Range | Observed Effect | Citation(s) |
| DU145 (Human Prostate Carcinoma) | Cytotoxicity / Apoptosis Induction | 50 - 100 µM | Dose-dependent suppression of viability; G1 cell cycle arrest. IC50 = 80 ± 18 µM after 72h. | [2][6][11] |
| HuH-7 & HepG2 (Human Hepatoma) | Apoptosis Induction | 1 - 50 µM | Dose-dependent reduction in cell viability; 20 µM induced significant DNA fragmentation. | [1] |
| Mesenchymal Stem Cells (MSCs) | Rescue from Zoledronic Acid (ZA) | 10 - 25 µM | Optimal range to prevent ZA-mediated cytotoxicity and restore viability from ~20% to ~80%. | [4][5] |
| Mesenchymal Stem Cells (MSCs) | Cytotoxicity | 100 µM | High concentration confirmed to be cytotoxic and lacked a cytoprotective role against ZA. | [4][5] |
| Human Osteoblasts | Rescue from Zoledronate | Not specified, but GGOH reversed cytotoxic effects | Restored cell viability suppressed by bisphosphonates. | [8] |
| Ovarian Cancer Cell Lines | Control for Rescue Experiment | 10 µM | Found to be non-cytotoxic and used in combination with pitavastatin. | [12] |
Relevant Signaling Pathway: The Mevalonate Pathway
GGOH's mechanism of action is intrinsically linked to the Mevalonate Pathway. Understanding this pathway is crucial for interpreting experimental results, especially in rescue experiments involving drugs that target this cascade.
Caption: Role of GGOH in the Mevalonate Pathway.
Troubleshooting Guide
Q: My results show high variability between replicate wells. What could be the cause? A: High variability can stem from several factors:
-
Inconsistent Cell Seeding: Ensure you have a homogenous single-cell suspension before plating and use calibrated pipettes.
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to altered media and compound concentrations. Avoid using the outermost wells for measurements; instead, fill them with sterile PBS or media.
-
Incomplete Solubilization: If using an MTT or crystal violet assay, ensure the formazan crystals or dye are completely dissolved before reading the plate. Mix thoroughly on a plate shaker.
Q: I am not observing any cytotoxic effect from GGOH, even at high concentrations. Why? A: This could be due to several reasons:[13]
-
Cell Line Resistance: Some cell lines may be inherently resistant to GGOH-induced apoptosis.
-
Insufficient Incubation Time: The cytotoxic effects of GGOH may require longer exposure. Consider a time-course experiment (e.g., 24h, 48h, 72h).
-
Compound Inactivity: Ensure your GGOH stock has been stored correctly (protected from light and at the appropriate temperature) and has not degraded.
-
Assay Incompatibility: In rare cases, a cell line may not respond well to a specific viability assay (e.g., low metabolic activity affecting MTT reduction). Consider trying an alternative method, such as a crystal violet assay (measures cell adherence) or a luminescent ATP-based assay (measures ATP content).[14][15]
Q: My vehicle control wells show significant cell death. What's wrong? A: The most likely cause is solvent toxicity. Solvents like DMSO can be toxic to cells at higher concentrations.
-
Determine a Non-Toxic Solvent Concentration: Before starting your main experiment, perform a dose-response curve with just the solvent to determine the highest concentration your specific cell line can tolerate without affecting viability (typically below 0.5% for DMSO, but this must be verified).
-
Maintain Consistency: Ensure the final solvent concentration is identical across all treated wells and in the vehicle control well.
Q: GGOH seems to protect my cells at low concentrations but kills them at high concentrations in a rescue experiment. Is this normal? A: Yes, this biphasic effect is expected and has been reported.[4][5] At low concentrations (e.g., 10-25 µM), GGOH effectively replenishes the mevalonate pathway to rescue cells. At higher concentrations (e.g., >50-100 µM), its own pro-apoptotic or cytotoxic effects can become dominant, overriding the initial protective benefit. This underscores the importance of performing a full dose-response curve to identify the optimal therapeutic window for your specific model.
References
- 1. drjohnson.com [drjohnson.com]
- 2. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jbuon.com [jbuon.com]
- 4. This compound prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (GGOH) as a Mevalonate Pathway Activator in the Rescue of Bone Cells Treated with Zoledronic Acid: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase | Semantic Scholar [semanticscholar.org]
- 12. Dietary this compound can limit the activity of pitavastatin as a potential treatment for drug-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fishersci.com [fishersci.com]
- 15. Cell viability assays | Abcam [abcam.com]
Technical Support Center: Enhancing Geranylgeraniol Bioavailability in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at enhancing the bioavailability of Geranylgeraniol (GG) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Formulation & Administration
Q1: My this compound (GG) formulation is difficult to prepare due to its low aqueous solubility. What are the recommended strategies to improve its dissolution?
A1: this compound is a lipophilic compound with poor water solubility, which is a primary obstacle to achieving adequate oral bioavailability. A highly effective approach to address this is the use of Self-Emulsifying Drug Delivery Systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract, facilitating drug dissolution and absorption.
-
Recommended Excipients for SEDDS Formulation:
-
Oils: Medium-chain triglycerides (MCTs) are commonly used.
-
Surfactants: Non-ionic surfactants with a high Hydrophilic-Lipophilic Balance (HLB) value (greater than 12) are preferred for promoting rapid emulsification. Examples include Poloxamer 188 (Pluronic® F-68).[1][2][3]
-
Co-surfactants/Solubilizers: Sorbitan esters like sorbitan triolate (Span® 85) can be used.[1][2][3]
-
Q2: I am observing high variability in the plasma concentrations of GG between my animal subjects. What could be the cause?
A2: High inter-individual variability is a common challenge in oral bioavailability studies of poorly soluble compounds. Several factors could contribute to this:
-
Food Effects: The presence or absence of food in the gastrointestinal tract can significantly alter the absorption of lipophilic compounds. It is crucial to standardize the fasting period for all animals before dosing.
-
Formulation Instability: If the SEDDS formulation is not optimized, it may lead to inconsistent emulsification and drug release. Ensure the formulation is stable and forms a consistent emulsion upon dilution. Stability can be assessed through accelerated stability studies.[1][2][3]
-
Gastrointestinal Physiology: Differences in gastric emptying time, intestinal motility, and pH among animals can affect drug dissolution and absorption.
-
Dosing Accuracy: Ensure precise and consistent administration of the formulation to each animal.
Q3: My GG formulation appears to be degrading over time. How can I improve its stability?
A3: The stability of GG in a formulation is critical for reproducible results.
-
Solid SEDDS (S-SEDDS): Transforming a liquid SEDDS into a solid dosage form, such as pellets or powders, can significantly enhance stability. This can be achieved by adsorbing the liquid SEDDS onto a solid carrier like microcrystalline cellulose. Studies have shown that the this compound content in self-emulsifying pellets was significantly more stable over time compared to a standard formulation.[1][2][3]
-
Proper Storage: Store the formulation under appropriate conditions (e.g., protected from light and at a controlled temperature) to minimize degradation.
Pharmacokinetics & Analysis
Q4: What is the expected oral bioavailability of this compound, and how can I measure it?
A4: The oral bioavailability of GG is expected to be low in its pure form due to poor solubility. However, it can be significantly enhanced with proper formulation. While specific bioavailability data for GG is limited in publicly available literature, studies on the structurally similar compound geraniol demonstrate the impact of formulation. For instance, the absolute oral bioavailability of emulsified geraniol in rats was found to be 92%, whereas for fiber-adsorbed geraniol, it was only 16%.[4]
To determine the bioavailability of your GG formulation, a pharmacokinetic study in an animal model (e.g., rats or mice) is required. This involves administering a known dose of the formulation and collecting blood samples at various time points to measure the plasma concentration of GG. The Area Under the Curve (AUC) of the plasma concentration-time profile is then calculated and compared to the AUC obtained after intravenous (IV) administration of GG to determine the absolute bioavailability.
Q5: What analytical method is recommended for quantifying GG in plasma samples?
A5: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound in biological matrices like plasma. This technique offers high selectivity and low limits of detection, which are necessary for accurately measuring drug concentrations in pharmacokinetic studies. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.
Data Presentation
Table 1: Impact of Formulation on the Bioavailability of Geraniol (a related Terpenoid) in Rats
| Formulation | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (min) | AUC (µg·min/mL) | Absolute Bioavailability (%) |
| Emulsified Geraniol | Oral | 50 | Not Reported | 30 | ~6000 | 92% |
| Fiber-adsorbed Geraniol | Oral | 50 | Not Reported | Not Reported | ~1233 | 16% |
| Geraniol Solution | Intravenous | 12.5 | Not Applicable | Not Applicable | ~6500 | 100% |
Data adapted from a study on geraniol pharmacokinetics in rats, illustrating the significant influence of formulation on oral bioavailability.[4]
Experimental Protocols
1. Protocol for Preparation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol is a representative example based on published methodologies for formulating poorly water-soluble compounds like GG.[1][2][3]
-
Materials:
-
This compound (GG)
-
Oil phase: Medium-chain triglycerides (MCT)
-
Surfactant: Poloxamer 188 (Pluronic® F-68)
-
Co-surfactant: Sorbitan triolate (Span® 85)
-
-
Procedure:
-
Solubility Studies: Determine the solubility of GG in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that result in a stable emulsion.
-
Formulation Preparation:
-
Accurately weigh the required amounts of oil, surfactant, and co-surfactant into a glass vial.
-
Heat the mixture to approximately 40°C under gentle stirring until a homogenous solution is formed.
-
Add the pre-weighed this compound to the mixture and continue stirring until it is completely dissolved.
-
Allow the formulation to cool to room temperature.
-
-
-
Characterization:
-
Emulsification Time: Add a small amount of the SEDDS formulation to a known volume of water with gentle agitation and measure the time it takes to form a stable emulsion.
-
Droplet Size Analysis: Determine the mean droplet size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
2. Protocol for In Vivo Bioavailability Study in a Rat Model
This protocol outlines a general procedure for an oral bioavailability study.
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
For the oral group, administer the GG SEDDS formulation via oral gavage at the desired dose.
-
For the intravenous (IV) group, administer a solubilized form of GG (e.g., in a co-solvent system) via the tail vein.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of GG in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Calculate the absolute bioavailability using the formula: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100%.
-
3. Protocol for LC-MS/MS Quantification of this compound in Rat Plasma
This is a general protocol that should be optimized and validated for specific laboratory conditions.
-
Sample Preparation (Protein Precipitation):
-
Thaw the plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor and product ion transitions for GG and the internal standard need to be determined.
-
-
Validation: The method should be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.
Visualizations
References
- 1. Enhanced this compound stability and dissolution from self-emulsifying pellets containing the sucupira (Pterodon emarginatus Vogel) standardized extract | Research, Society and Development [rsdjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. pharmaexcipients.com [pharmaexcipients.com]
- 4. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Geranylgeraniol-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments involving Geranylgeraniol (GGOH)-induced cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (GGOH) and why is it used in research?
This compound (GGOH) is a naturally occurring isoprenoid alcohol that serves as a precursor for the biosynthesis of a variety of important molecules in cells, including geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the post-translational modification of proteins known as geranylgeranylation, which is crucial for the proper function and localization of small GTPases involved in cell signaling. In research, GGOH is often used to study protein prenylation, cell signaling pathways, and as a potential therapeutic agent.
Q2: What are the primary mechanisms of GGOH-induced cytotoxicity?
GGOH-induced cytotoxicity is primarily mediated through the induction of apoptosis (programmed cell death). This process involves:
-
Activation of Caspases: GGOH treatment leads to the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), which are key enzymes that drive the apoptotic process.[1]
-
Mitochondrial Dysfunction: GGOH can induce a loss of mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis.
-
Down-regulation of Anti-Apoptotic Proteins: A decrease in the expression of anti-apoptotic proteins, such as Bcl-xL, has been observed following GGOH treatment.
Q3: How can I minimize GGOH-induced cytotoxicity in my experiments?
A primary strategy to mitigate GGOH-induced cytotoxicity is the co-administration of Ursodeoxycholic acid (UDCA). UDCA has been shown to protect cells from GGOH-induced apoptosis by restoring the expression of Bcl-xL and inhibiting the activation of the caspase cascade.
Q4: What is a typical effective concentration of GGOH for inducing cytotoxicity?
The effective concentration of GGOH can vary significantly depending on the cell line and experimental conditions. For example, the half-maximal inhibitory concentration (IC50) for GGOH in DU145 human prostate carcinoma cells has been reported to be approximately 80 ± 18 µmol/L after a 72-hour incubation.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: Are there any known in vivo toxicity data for GGOH?
Yes, toxicological studies have been conducted. In a 90-day study in rats, treatment-related adverse effects were observed in the forestomach at all tested dose levels (725, 1450, and 2900 mg/kg bw/day) and in the liver at the intermediate and high doses. The lowest observed adverse effect level (LOAEL) for local effects was determined to be 725 mg/kg bw/day.[3]
Troubleshooting Guides
Issue 1: High levels of unexpected cell death in control (untreated) cells.
| Possible Cause | Troubleshooting Step |
| Cell Culture Contamination | Regularly check cultures for signs of microbial contamination. Use aseptic techniques and periodically test for mycoplasma. |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Do not use cells that are over-confluent. |
| Reagent Quality | Use high-purity GGOH and other reagents. Prepare fresh solutions and store them properly. |
| Incubator Conditions | Verify that the incubator has stable temperature, CO2, and humidity levels. |
Issue 2: Inconsistent or non-reproducible results in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Inaccurate Cell Seeding | Ensure uniform cell seeding density across all wells. Mix the cell suspension thoroughly before plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Variable Treatment Times | Apply treatments to all wells as consistently and quickly as possible. |
| Assay Protocol Variations | Adhere strictly to the chosen cytotoxicity assay protocol, including incubation times and reagent volumes. |
Issue 3: The mitigating agent (e.g., UDCA) is not reducing GGOH-induced cytotoxicity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Mitigating Agent Concentration | Perform a dose-response experiment to determine the optimal concentration of the mitigating agent for your cell line. |
| Timing of Co-administration | The timing of the addition of the mitigating agent relative to GGOH treatment can be critical. Experiment with pre-treatment, co-treatment, and post-treatment protocols. |
| Cell Line Specificity | The effectiveness of a mitigating agent can be cell-type dependent. The mechanism of action may differ between cell lines. |
| Incorrect Assay for Measuring Mitigation | Ensure the chosen cytotoxicity assay is sensitive enough to detect the protective effects of the mitigating agent. Consider using multiple assays that measure different aspects of cell death (e.g., apoptosis vs. necrosis). |
Quantitative Data Summary
Table 1: Dose-Dependent Cytotoxicity of this compound (GGOH) on Human Cancer Cell Lines
| Cell Line | GGOH Concentration (µM) | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| DU145 (Prostate) | 0 | 72 | 100 |
| DU145 (Prostate) | 80 | 72 | ~50 (IC50)[2] |
| HuH-7 (Hepatoma) | 1 | 16 | ~100 |
| HuH-7 (Hepatoma) | 10 | 16 | ~80 |
| HuH-7 (Hepatoma) | 20 | 16 | ~60 |
| HuH-7 (Hepatoma) | 50 | 16 | ~40 |
| HepG2 (Hepatoma) | 1 | 16 | ~100 |
| HepG2 (Hepatoma) | 10 | 16 | ~90 |
| HepG2 (Hepatoma) | 20 | 16 | ~75 |
| HepG2 (Hepatoma) | 50 | 16 | ~55 |
Table 2: Effect of Ursodeoxycholic Acid (UDCA) on GGOH-Induced Cytotoxicity in HuH-7 Cells
| Treatment | Incubation Time (hours) | % Cell Viability (Mean ± SD) |
| Control | 16 | 100 |
| GGOH (20 µM) | 16 | ~60 |
| UDCA (100 µM) | 16 | ~100 |
| GGOH (20 µM) + UDCA (100 µM) | 16 | ~95 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound (GGOH) and/or Ursodeoxycholic acid (UDCA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of GGOH, with or without UDCA, and incubate for the desired period (e.g., 16, 24, 48, or 72 hours). Include untreated control wells.
-
Following the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate at 37°C for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Caspase-3 Activity Assay (Fluorometric)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Cell lysate from treated and control cells
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Fluorometric microplate reader
Procedure:
-
Culture and treat cells with GGOH ± UDCA as described in the MTT assay protocol.
-
Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
In a black 96-well plate, add a specific amount of protein lysate (e.g., 50 µg) to each well.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).
-
The fluorescence intensity is proportional to the caspase-3 activity.
Mitochondrial Membrane Potential Assay (using JC-1)
This assay uses the cationic dye JC-1 to determine the mitochondrial membrane potential. In healthy cells, JC-1 forms aggregates in the mitochondria, which fluoresce red. In apoptotic cells with decreased mitochondrial membrane potential, JC-1 remains as monomers in the cytoplasm and fluoresces green.
Materials:
-
Cells of interest
-
JC-1 dye
-
Flow cytometer or fluorescence microscope
-
PBS
Procedure:
-
Culture and treat cells with GGOH ± UDCA.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in media containing JC-1 dye and incubate at 37°C for 15-30 minutes.
-
Wash the cells to remove excess dye.
-
Analyze the cells by flow cytometry or fluorescence microscopy.
-
The ratio of red to green fluorescence is used to determine the change in mitochondrial membrane potential. A decrease in this ratio indicates depolarization and apoptosis.
Visualizations
Caption: GGOH-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logical relationships.
References
- 1. This compound potently induces caspase-3-like activity during apoptosis in human leukemia U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses the viability of human DU145 prostate carcinoma cells and the level of HMG CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Geranylgeraniol (GG) in Long-Term Studies: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for refining dosing schedules for Geranylgeraniol (GG) in long-term studies. The content is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (GG) is a naturally occurring isoprenoid alcohol that is an essential intermediate in the mevalonate pathway in humans.[1] Its primary mechanism of action is to serve as a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP), which is crucial for a post-translational modification process called protein geranylgeranylation.[1][2] This process is vital for the proper function of many proteins, including small GTPases like Rho, Rac, and Rab, which are involved in a plethora of cellular functions such as signal transduction, cell proliferation, and vesicular transport.[2]
Q2: Why is GG supplementation relevant in the context of statin and bisphosphonate research?
A2: Statins (HMG-CoA reductase inhibitors) and nitrogen-containing bisphosphonates block the mevalonate pathway at different steps.[3] This inhibition not only reduces cholesterol synthesis but also depletes downstream products, including GGPP. The reduction in GGPP can lead to impaired protein prenylation, which is thought to contribute to some of the side effects associated with these drugs, such as statin-associated muscle symptoms.[4] Supplementing with GG can bypass the enzymatic block, replenish the GGPP pool, and potentially rescue the cellular functions affected by these drugs.[5]
Q3: What are the recommended starting doses for GG in preclinical and clinical long-term studies?
A3: Based on available literature, starting doses can be estimated as follows:
-
Human Clinical Studies: Doses of 150 mg/day and 300 mg/day have been used in 8-week clinical trials and were found to be safe and well-tolerated.[6][7][8]
-
Rodent Studies (Rats/Mice): A 90-day toxicology study in rats established a No-Observed-Adverse-Effect Level (NOAEL) for systemic effects at 725 mg/kg/day, although local irritation in the forestomach was noted at this dose when administered by gavage.[9][10] Successful long-term studies in rodents have used doses ranging from 300 mg/kg/day (in canola oil via oral gavage) to 800 mg/kg mixed in the diet.[2][11]
It is crucial to perform dose-ranging studies for your specific model and experimental goals.
Dosing and Safety Data
The following tables summarize key dosing and safety data for this compound from preclinical and clinical studies.
Table 1: Preclinical Dosing and Toxicology of this compound
| Species | Duration | Dose | Vehicle/Route | Key Findings | Reference |
| Rat | 90 days | 725, 1450, 2900 mg/kg/day | Oral Gavage | NOAEL (systemic): 725 mg/kg/day. LOAEL (local forestomach effects): 725 mg/kg/day. | [9][10] |
| Rat | 16 days | 300 mg/kg/day | Canola Oil / Oral Gavage | Rescued denervation-induced muscle atrophy. Initial higher doses (3000 mg/kg/day) caused weight loss. | [2] |
| Mouse | 14 weeks | 400 mg/kg in diet | High-Fat Diet | Improved glucose homeostasis and bone microstructure. | [12][13] |
| Mouse | 14 weeks | 800 mg/kg in diet | High-Fat Diet | Improved glucose tolerance and bone microstructure. | [11] |
Table 2: Human Clinical Dosing of this compound
| Study Population | Duration | Dose | Key Findings | Reference |
| Healthy Adults | 8 weeks | 150 mg/day for 4 weeks, then 300 mg/day for 4 weeks | No significant changes in blood chemistry, hematology, or sex hormone profiles. Well-tolerated. | [6][14] |
| Healthy Adults | 8 weeks | 150 mg/day and 300 mg/day | Investigating effects on sexual health. Doses were well-tolerated. | [7][8] |
Troubleshooting Guides
Issue 1: Inconsistent or Lack of Efficacy in In Vivo Studies
-
Question: We are not observing the expected biological effects of this compound in our animal model despite administering what we believe to be an adequate dose. What could be the issue?
-
Answer:
-
Formulation and Bioavailability: this compound is a lipophilic compound with poor water solubility.[15] Inconsistent suspension or precipitation in the vehicle can lead to variable dosing and poor absorption.
-
Recommendation: Ensure GG is fully solubilized in an appropriate oil-based vehicle (e.g., canola oil, olive oil). Gentle heating and sonication may aid in dissolution. For long-term studies, consider the stability of the formulation over time.[1] Self-emulsifying drug delivery systems (SEDDS) have been shown to improve the stability and dissolution of GG and may enhance bioavailability.[1]
-
-
Dosing Regimen: The pharmacokinetics of GG are not well-characterized, but related compounds like geraniol have a short half-life in rats (approximately 12.5 minutes).[6][16] While GG's half-life is likely different, rapid metabolism could be a factor.
-
Recommendation: Consider splitting the daily dose or incorporating GG directly into the diet to provide more continuous exposure.
-
-
Impact of Food: The presence of food, particularly fats, can significantly impact the absorption of lipophilic compounds.[11][13]
-
Recommendation: Standardize the feeding schedule relative to GG administration. Administering GG with food or incorporating it into the diet may improve absorption consistency.
-
-
Animal Strain and Gut Microbiome: The gut microbiome can influence the metabolism of many natural compounds.[11] Different rodent strains may have variations in their gut microbiota, potentially affecting the bioavailability and efficacy of GG.
-
Recommendation: Be consistent with the animal strain and supplier. If unexpected results persist, consider that the gut microbiome could be a contributing factor.
-
-
Issue 2: Adverse Effects Observed During Oral Gavage
-
Question: We are observing signs of distress or weight loss in our animals after oral gavage with this compound. What should we do?
-
Answer:
-
Gavage Technique: Improper gavage technique can cause injury to the esophagus or accidental administration into the trachea, leading to distress and mortality.[3][5][17]
-
Vehicle Irritation: The vehicle itself may be causing irritation.
-
Recommendation: Run a vehicle-only control group to assess for any adverse effects of the chosen oil or formulation.
-
-
Local Irritant Effect of GG: The 90-day toxicology study in rats noted local irritation in the forestomach at all tested doses (starting at 725 mg/kg/day).[9][10] While your dose may be lower, this indicates a potential for local irritation.
-
Recommendation: Consider reducing the concentration of the dosing solution to increase the volume (within acceptable limits for the animal) to dilute the compound. Alternatively, incorporating GG into the diet is a less stressful administration route that avoids high local concentrations in the stomach.[11]
-
-
Experimental Protocols & Methodologies
Protocol 1: Oral Formulation and Administration in Rodents
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Vehicle Selection: Choose a high-quality, sterile oil vehicle such as canola oil, olive oil, or sesame oil.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle for the entire study or for a stable batch.
-
Gently warm the vehicle to aid in the dissolution of GG.
-
Slowly add the GG to the warmed vehicle while stirring continuously.
-
Use a sonicator to ensure complete dissolution and a homogenous solution.
-
Visually inspect the solution for any undissolved particles. If precipitation occurs upon cooling, gentle warming before each use may be necessary. Store the formulation protected from light.
-
-
Administration (Oral Gavage):
-
Ensure the animal is properly restrained.[17]
-
Measure the correct length of the gavage needle for the animal's size (from the corner of the mouth to the last rib).[5]
-
Gently insert the gavage needle into the esophagus, ensuring it does not enter the trachea.[3]
-
Administer the formulation slowly.[17]
-
Monitor the animal for any signs of distress after administration.[5]
-
Protocol 2: Assessment of Protein Prenylation (Geranylgeranylation)
Protein geranylgeranylation is a key downstream effect of GG administration. Assessing the prenylation status of target proteins can serve as a valuable biomarker.
-
Sample Collection: Collect tissue or cell lysates from control and GG-treated animals.
-
Subcellular Fractionation:
-
Homogenize the tissue or cells in a hypotonic buffer.
-
Separate the cytosolic (unprenylated proteins) and membrane (prenylated proteins) fractions by ultracentrifugation.
-
-
Western Blot Analysis:
-
Run equal amounts of protein from the cytosolic and membrane fractions on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against known geranylgeranylated proteins (e.g., RhoA, Rac1).
-
-
Interpretation: An increase in the amount of the target protein in the membrane fraction relative to the cytosolic fraction in GG-treated samples indicates an increase in protein geranylgeranylation.
Note: More advanced techniques using radiolabeled mevalonate or GG precursors can also be employed for more direct quantification of prenylation.[2][18]
Visualizations
Caption: The Mevalonate Pathway and points of intervention for statins, bisphosphonates, and this compound.
Caption: A typical experimental workflow for a long-term this compound study in rodents.
Caption: A troubleshooting decision tree for unexpected results in this compound in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Measurement of protein farnesylation and geranylgeranylation in vitro, in cultured cells and in biopsies, and the effects of prenyl transferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uac.arizona.edu [uac.arizona.edu]
- 4. Preclinical Strategies to Identify Off-Target Toxicity of High-Affinity TCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.fsu.edu [research.fsu.edu]
- 6. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]
- 9. A toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Beneficial effect of dietary this compound on glucose homeostasis and bone microstructure in obese mice is associated with suppression of proinflammation and modification of gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. instechlabs.com [instechlabs.com]
- 13. Food matrix-flavonoid interactions and their effect on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. Geraniol Pharmacokinetics, Bioavailability and Its Multiple Effects on the Liver Antioxidant and Xenobiotic-Metabolizing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. research.sdsu.edu [research.sdsu.edu]
- 18. Pharmacokinetics of Geraniol and Its Metabolites in Mice After Oral Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantifying Geranylgeraniol (GGOH) Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Geranylgeraniol (GGOH) and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying GGOH and its metabolites like Geranylgeranyl pyrophosphate (GGPP)?
A1: The primary challenges in quantifying GGOH and its metabolites, particularly GGPP, include:
-
Amphiphilic Nature: GGPP's combination of a long hydrocarbon tail and a polar pyrophosphate head makes it challenging to handle and separate chromatographically.[1][2]
-
Low Volatility: GGOH and its phosphorylated metabolites are not volatile, which makes direct analysis by gas chromatography (GC) or GC-MS impossible without derivatization.[1][2]
-
Phosphate Groups: The presence of phosphate groups complicates separation using conventional reversed-phase HPLC methods. This may necessitate the use of ion-pairing chromatography or pre-column derivatization.[1][2]
-
Metabolic Instability: As a key biosynthetic precursor, GGPP is rapidly converted by enzymes into downstream secondary metabolites, making its detection and accurate quantification in biological samples difficult.[1][2]
-
Low Endogenous Concentrations: The concentration of these metabolites in mammalian cells, plasma, and tissues is very low, requiring highly sensitive analytical methods.[3]
-
Interfering Isobaric Compounds: Biological samples contain several co-eluting endogenous compounds that have the same mass, which can interfere with accurate quantification.[3]
Q2: What is the recommended analytical technique for quantifying GGOH metabolites?
A2: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the most widely recommended and utilized technique for the quantification of GGOH and its metabolites.[1][3][4] This method offers high sensitivity and specificity, allowing for the direct detection of these compounds in complex biological matrices without the need for derivatization.[3]
Q3: What are some key considerations for sample preparation when analyzing GGOH metabolites?
A3: Proper sample preparation is critical for accurate quantification. Key considerations include:
-
Rapid Quenching: Due to the rapid turnover of primary metabolites, enzymatic activity must be stopped quickly to prevent changes in metabolite levels.[5]
-
Extraction Solvent: The choice of extraction solvent is crucial. For instance, a mixture of acetonitrile and water (e.g., 80:20, v/v) has been shown to provide good recovery of GGPP.[2] Methanol is also commonly used for protein precipitation and extraction from plasma samples.[6]
-
Minimizing Hydrolysis: The sample preparation process itself can lead to the hydrolysis of GGPP to its monophosphate form (GGP). It is essential to validate the method to ensure that no significant conversion occurs during sample handling.[1]
-
Internal Standards: The use of an appropriate internal standard, such as ¹⁵N₅-adenosine diphosphate (ADP), is recommended to account for variability during sample preparation and analysis.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no signal for GGPP | - Inefficient extraction- Degradation of GGPP during sample preparation- Low endogenous levels in the sample- Suboptimal LC-MS/MS parameters | - Optimize the extraction solvent and procedure. Acetonitrile:water (80:20, v/v) has been shown to be effective.[2]- Minimize sample preparation time and keep samples on ice to reduce enzymatic activity and hydrolysis.[1][5]- Increase the starting sample amount if possible.- Optimize MS parameters, including ionization source settings and collision energies for the specific MRM transitions. |
| Poor peak shape or retention | - Inappropriate HPLC column- Unsuitable mobile phase composition- Interference from matrix components | - Use a C18 reversed-phase column suitable for polar and nonpolar molecules.[6]- Incorporate an ion-pairing agent like ammonium carbonate or ammonium hydroxide in the mobile phase to improve retention and peak shape of phosphorylated metabolites.[3]- Perform a more rigorous sample cleanup, such as solid-phase extraction (SPE), to remove interfering substances. |
| High variability between replicates | - Inconsistent sample preparation- Instability of the analyte in the autosampler- Fluctuations in the LC-MS/MS system | - Ensure precise and consistent execution of the sample preparation protocol for all samples.- Use an internal standard to normalize the data.[6]- Check the stability of the extracted samples at the autosampler temperature and analyze them promptly.- Perform system suitability tests to ensure the LC-MS/MS is performing consistently. |
| Interference from other compounds | - Co-eluting isobaric compounds- Matrix effects suppressing or enhancing the signal | - Optimize the chromatographic separation to resolve the analyte from interfering peaks.[3]- Use multiple reaction monitoring (MRM) with specific precursor-product ion transitions to enhance specificity.[1][6]- Evaluate and mitigate matrix effects by using a stable isotope-labeled internal standard or by preparing calibration standards in a matched matrix. |
Quantitative Data Summary
The following tables summarize quantitative data from published methods for the analysis of GGOH-related metabolites.
Table 1: LC-MS/MS Method Performance for GGPP and GGP in Tomato Fruit [1]
| Parameter | GGPP | GGP |
| Limit of Quantitation (LOQ) | 1 ng/mL (50 ng/g DW) | 0.17 ng/mL (8.5 ng/g DW) |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.03 ng/mL |
| Precision (RSD%) | < 10% | < 10% |
| Accuracy (Deviation) | 90–115% | 90–115% |
Table 2: LC-MS/MS Method for Isoprenoid Pyrophosphates in Biological Matrices [3]
| Parameter | GPP, FPP, GGPP |
| Limit of Quantitation (LOQ) | 0.04 ng/mL |
| Linearity (r²) | ≥ 0.998 |
| Inter- and Intra-day Accuracy | 85–115% |
| Precision | < 15% |
| Recovery | 40–90% |
Table 3: UPLC-MS/MS Method for Geraniol Metabolites in Urine [4]
| Metabolite | Limit of Quantitation (LOQ) (µg/L) |
| 8-carboxygeraniol | 1.5 |
| Hildebrandt acid | 2.7 |
| Geranic acid | 2.7 |
| 3-hydroxycitronellic acid | 1.8 |
Experimental Protocols
Protocol 1: Quantification of GGPP and GGP in Plant Tissue (Tomato Fruit)[1]
-
Sample Preparation:
-
Freeze-dry and grind the tomato fruit tissue.
-
Extract a known amount of the powdered tissue with a mixture of acetonitrile and water (80:20, v/v).
-
Vortex and centrifuge the sample.
-
Collect the supernatant for analysis.
-
-
UHPLC-MS/MS Analysis:
-
Chromatography: Use a suitable reversed-phase UHPLC column.
-
Mobile Phase: Employ a gradient elution with a mobile phase containing an ion-pairing agent to retain the phosphorylated analytes.
-
Mass Spectrometry: Operate the mass spectrometer in negative ion mode.
-
MRM Transitions: Monitor the transition m/z 369.2 > 79.0 for the quantification of both GGPP and GGP, as GGPP readily loses a phosphate group in the ion source. Use additional qualitative transitions for confirmation (e.g., m/z 369.2 > 97.0 and 449.2 > 97.0 for GGPP).[1]
-
Protocol 2: Quantification of Isoprenoid Pyrophosphates (GPP, FPP, GGPP) in Plasma[6]
-
Sample Preparation:
-
To 200 µL of plasma, add 800 µL of methanol containing an internal standard (e.g., 2 µg of ¹⁵N₅-ADP).
-
Vortex to mix and centrifuge to precipitate proteins.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of methanol.
-
-
LC-MS/MS Analysis:
-
Column: Waters Atlantis dC18 HPLC column (4.6 x 150 mm, 100 Å, 3 µm).
-
Mobile Phase A: 5 mM NaHCO₃ in water.
-
Mobile Phase B: 1% NH₄OH in 1:1 Methanol/Acetonitrile.
-
Gradient: A linear gradient from 40% mobile phase A to 100% mobile phase B in 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Ionization: Negative-ion electrospray ionization (ESI).
-
MRM Transitions:
-
GPP: 313.1 → 79.0
-
FPP: 381.1 → 79.0
-
GGPP: 449.2 → 79.0
-
¹⁵N₅-ADP (IS): 431.0 → 79.0
-
-
Visualizations
References
- 1. A quantitative method to measure geranylgeranyl diphosphate (GGPP) and geranylgeranyl monophosphate (GGP) in tomato (Solanum lycopersicum) fruit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous Quantitation of Isoprenoid Pyrophosphates in Plasma and Cancer Cells Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitative determination of urinary metabolites of geraniol by ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
long-term storage and stability of Geranylgeraniol compounds
Welcome to the technical support center for Geranylgeraniol (GGOH) and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term storage, stability, and troubleshooting of experiments involving GGOH.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for pure this compound?
A: For optimal stability, pure this compound should be stored desiccated at -20°C for up to two years.[1] Some suppliers recommend storage at temperatures below -15°C in a tightly sealed container, kept dry.[2] It is a colorless, waxy solid at room temperature.[3]
Q2: How should I store this compound stock solutions?
A: Stock solutions of this compound, typically prepared in solvents like DMSO or ethanol, can be stored at -20°C for up to one month.[1][4] For longer-term storage of up to six months, -80°C is recommended.[4] It is crucial to aliquot the stock solution to prevent repeated freeze-thaw cycles, which can lead to degradation and inactivation of the product.[4]
Q3: My this compound solution appears cloudy or has precipitated in my aqueous cell culture medium. What should I do?
A: this compound is a lipophilic compound with poor water solubility.[1][5] Precipitation in aqueous media is a common issue. Here are some troubleshooting steps:
-
Solvent Choice: Ensure your initial stock solution is fully dissolved in an appropriate organic solvent like DMSO or ethanol before further dilution.[1]
-
Final Solvent Concentration: Keep the final concentration of the organic solvent in your aqueous medium as low as possible to avoid solvent-induced cytotoxicity, while ensuring GGOH remains in solution.
-
Use of Surfactants: For in vitro dissolution studies, the presence of a surfactant like 0.5% (w/v) sodium lauryl sulfate (SLS) has been shown to significantly increase the solubility of this compound in aqueous buffers.[1][6]
-
Formulation Strategies: For improved stability and dissolution, consider using formulation strategies such as self-emulsifying drug delivery systems (SEDDS).[1][7]
Q4: I am observing unexpected cytotoxicity in my cell culture experiments with this compound. What could be the cause?
A: Unexpected cytotoxicity can arise from several factors:
-
Solvent Toxicity: The vehicle used to dissolve GGOH, such as DMSO, can be toxic to cells at higher concentrations. Always run a vehicle-only control to assess the cytotoxicity of the solvent at the final concentration used in your experiment.
-
Compound Degradation: Improper storage or handling can lead to the degradation of GGOH, and its degradation products may have different biological activities, including higher cytotoxicity. Ensure you are using a fresh, properly stored stock solution.
-
Assay Interference: Some cell viability assays, like the MTT assay, can be affected by the compound itself. The MTT reagent has been reported to be toxic to eukaryotic cells, and the compound of interest could interfere with the enzymatic reduction of MTT to formazan.[8][9] Consider using an alternative viability assay, such as one based on ATP measurement or protease activity, and always run appropriate controls.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to this compound. The reported IC50 for DU145 prostate carcinoma cells after 72 hours is 80 ± 18 µmol/L.[10][11] It is essential to perform a dose-response curve for your specific cell line to determine the optimal working concentration.
Q5: How can I monitor the stability of my this compound compound over time?
A: A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection, is the standard approach.[12][13][14] This involves developing a method that can separate the intact this compound from any potential degradation products. You can then quantify the amount of GGOH remaining in your sample at different time points under specific storage conditions.
Troubleshooting Guides
Guide 1: Poor Solubility in Aqueous Buffers
This workflow helps troubleshoot issues with this compound solubility.
Caption: Troubleshooting workflow for GGOH solubility issues.
Guide 2: Inconsistent Results in Cell-Based Assays
This guide addresses variability in experimental outcomes when using this compound.
Caption: Troubleshooting guide for inconsistent cell assay results.
Data Presentation: Stability of this compound
The stability of this compound is highly dependent on its formulation. The following tables summarize key stability and solubility data.
Table 1: Long-Term Storage Recommendations
| Compound Form | Solvent | Storage Temperature | Recommended Duration | Citation(s) |
| Pure Compound | N/A (Desiccated) | -20°C | Up to 2 years | [1] |
| Stock Solution | DMSO or Ethanol | -20°C | Up to 1 month | [1][4] |
| Stock Solution | DMSO or Ethanol | -80°C | Up to 6 months | [4] |
Table 2: Solubility of this compound in Aqueous Media
Data from a study determining the solubility of GGOH from a plant extract in various media at 37°C.[1][5]
| Liquid Medium | Concentration (mg/mL) ± SD (at 72h) |
| 0.1 M HCl (pH 1.2) | 0.03 ± 0.01 |
| 0.1 M HCl + 0.5% SLS | 0.52 ± 0.02 |
| Phosphate Buffer (pH 6.8) | 0.04 ± 0.01 |
| Phosphate Buffer (pH 6.8) + 0.5% SLS | 0.65 ± 0.03 |
Table 3: Impact of Formulation on this compound Stability
Results from an accelerated stability study over 6 months, comparing a standard pellet formulation (PF6) with two self-emulsifying drug delivery system (SEDDS) formulations (PSES3 and PSES4).[7]
| Formulation | % this compound Remaining (Mean) |
| After 1 Month | |
| PF6 (Standard) | 56.72% |
| PSES3 (SEDDS) | 98.40% |
| PSES4 (SEDDS) | 96.21% |
| After 6 Months | |
| PF6 (Standard) | 34.4% |
| PSES3 (SEDDS) | 85.6% |
| PSES4 (SEDDS) | 81.8% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a GGOH stock solution for in vitro experiments.
-
Weighing: Accurately weigh the desired amount of pure this compound in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of sterile, anhydrous DMSO or 100% ethanol to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until the GGOH is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protecting (amber) tube or a clear tube wrapped in foil.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term use (up to 6 months).[1][4]
Protocol 2: MTT Cell Viability Assay with this compound
This protocol outlines the steps for assessing cell viability in response to GGOH treatment using the MTT assay.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO₂).[2]
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the GGOH-containing medium to the respective wells. Include vehicle-only and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[15] Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.[2]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.[2][15]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[9]
Protocol 3: Forced Degradation Study for Stability Assessment
This protocol describes a general approach to performing a forced degradation study to identify potential degradation products and establish a stability-indicating HPLC method.
-
Stress Conditions: Expose this compound (in both solid form and in solution) to various stress conditions as recommended by ICH guidelines.[16] A target degradation of 5-20% is typically aimed for.
-
Acid Hydrolysis: Treat with 0.1 N HCl at room temperature or elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with 0.1 N NaOH at room temperature.
-
Oxidation: Treat with 3-30% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).
-
Photodegradation: Expose the compound (solid and solution) to UV and visible light.
-
-
Sample Analysis: At various time points, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration.
-
Method Development: Analyze the stressed samples using an HPLC system with a photodiode array (PDA) and/or mass spectrometry (MS) detector. Develop a gradient reversed-phase method (e.g., using a C18 column) that separates the parent this compound peak from all degradation product peaks.
-
Peak Purity Analysis: Use the PDA detector to assess the peak purity of the this compound peak in the stressed samples to ensure no degradants are co-eluting.
-
Structure Elucidation: If significant degradation products are observed, use LC-MS/MS to obtain mass spectral data to help elucidate their structures.
Signaling Pathway Visualizations
This compound-Induced Apoptosis Pathway
This compound can induce apoptosis in cancer cells through a caspase-dependent mechanism involving the downregulation of anti-apoptotic proteins and activation of the JNK signaling cascade.[1][4][7]
Caption: GGOH-induced apoptosis signaling cascade.
Regulation of Rho GTPase Signaling
Geranylgeranyl pyrophosphate (GGPP), derived from this compound, is essential for the prenylation of Rho family GTPases, which is critical for their localization and function in cell signaling.
Caption: Role of GGOH in Rho GTPase activation cycle.
References
- 1. drjohnson.com [drjohnson.com]
- 2. bds.berkeley.edu [bds.berkeley.edu]
- 3. lubrizolcdmo.com [lubrizolcdmo.com]
- 4. This compound, an Intermediate Product in Mevalonate Pathway, Induces Apoptotic Cell Death in Human Hepatoma Cells: Death Receptor‐independent Activation of Caspase‐8 with Down‐regulation of Bcl‐xL Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound oxidase activity involved in oxidative formation of geranylgeranoic acid in human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of this compound-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Targeting Rho GTPase Signaling Networks in Cancer [frontiersin.org]
- 11. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 12. japsonline.com [japsonline.com]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Confirming Target Engagement of Geranylgeraniol in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Geranylgeraniol (GGOH), an isoprenoid alcohol, plays a crucial role in cellular function as a precursor for the synthesis of geranylgeranyl pyrophosphate (GGPP). GGPP is essential for the post-translational modification of small GTPases through a process called geranylgeranylation. This modification is critical for the proper localization and function of these proteins, which are involved in a myriad of signaling pathways regulating cell growth, differentiation, and survival. The significance of the GGOH pathway is underscored by its therapeutic relevance, particularly in the context of nitrogen-containing bisphosphonates (N-BPs), a class of drugs that inhibit farnesyl diphosphate synthase (FPPS) and subsequently deplete intracellular GGPP pools. Supplementation with GGOH can rescue the cellular effects of N-BPs, highlighting the importance of confirming its target engagement in cellular assays.
This guide provides a comparative overview of various cellular assays to confirm the target engagement of GGOH. We will delve into indirect functional assays that measure the downstream consequences of GGOH activity and discuss more direct methods for assessing target interaction. Detailed experimental protocols and quantitative data are presented to aid researchers in selecting the most appropriate assays for their specific research questions.
The Mevalonate Pathway and this compound's Mechanism of Action
GGOH exerts its effects through the mevalonate pathway. Exogenous GGOH is converted to GGPP, which then serves as a substrate for protein geranylgeranyltransferases (GGTases). These enzymes attach the geranylgeranyl lipid moiety to target proteins, a process vital for their function. N-BPs inhibit this pathway, leading to a deficiency in geranylgeranylated proteins and subsequent cellular dysfunction, particularly in osteoclasts. The "rescue" effect of GGOH is a key indicator of its target engagement.
Comparison of Cellular Assays for Confirming GGOH Target Engagement
The confirmation of GGOH's target engagement can be approached through a variety of cellular assays. These can be broadly categorized as indirect functional assays, which measure the downstream biological effects, and more direct assays that assess the interaction with the target protein or its immediate downstream consequences.
| Assay Type | Specific Assay | Principle | Pros | Cons |
| Indirect Functional Assays | Cell Viability (MTT) | Measures metabolic activity as an indicator of cell viability. GGOH is expected to rescue cells from N-BP-induced cytotoxicity. | High-throughput, cost-effective, well-established. | Indirect measure of target engagement; can be influenced by off-target effects. |
| Mineralization (Alizarin Red S) | Stains calcium deposits, indicating osteoblast differentiation and bone matrix formation. GGOH can rescue N-BP-impaired mineralization. | Provides a functional readout of osteoblast activity. | Semi-quantitative, endpoint assay. | |
| Osteoblast Differentiation (ALP Activity) | Measures the activity of alkaline phosphatase, an early marker of osteoblast differentiation. | Quantitative, reflects early stages of osteogenesis. | Indirect, can be influenced by factors other than the mevalonate pathway. | |
| Direct Downstream Effect Assay | Protein Prenylation (Western Blot) | Detects the geranylgeranylation of specific proteins (e.g., Rap1A) by observing a shift in their molecular weight. | Directly measures the immediate downstream effect of GGPP production. | Lower throughput, requires specific antibodies. |
| Direct Target Engagement Assays (Alternative Methods) | Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding. | Label-free, can be performed in intact cells and tissues. | Requires specific antibodies for Western blot detection or mass spectrometry. |
| NanoBRET™ Target Engagement Assay | Measures the binding of a fluorescent tracer to a NanoLuc®-tagged target protein in live cells, which is competed by the test compound. | Real-time measurement in live cells, highly sensitive and quantitative. | Requires genetic modification of the target protein. |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is adapted for assessing the rescue effect of GGOH on cells treated with N-BPs.
Materials:
-
Cells (e.g., osteoblasts, macrophages)
-
Complete culture medium
-
This compound (GGOH)
-
Nitrogen-containing bisphosphonate (e.g., Zoledronic Acid, Alendronate)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of N-BP in the presence or absence of different concentrations of GGOH. Include appropriate vehicle controls.
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Mineralization Assay (Alizarin Red S Staining)
This assay is used to visualize and quantify calcium deposition by osteoblasts.
Materials:
-
Osteoblasts
-
Osteogenic differentiation medium
-
GGOH and N-BP
-
4% Paraformaldehyde (PFA)
-
Alizarin Red S (ARS) staining solution (2% w/v, pH 4.1-4.3)
-
10% Acetic acid
-
10% Ammonium hydroxide
-
24-well plates
-
Microscope
-
Plate reader
Procedure:
-
Seed osteoblasts in 24-well plates and culture until confluent.
-
Induce osteogenic differentiation by switching to osteogenic medium. Treat the cells with N-BP and/or GGOH.
-
Culture for 14-21 days, changing the medium every 2-3 days.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Wash with deionized water and stain with ARS solution for 20 minutes.
-
Wash thoroughly with deionized water to remove excess stain.
-
Visualize and photograph the stained mineralized nodules under a microscope.
-
For quantification, add 10% acetic acid to each well and incubate for 30 minutes with shaking.
-
Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then place on ice for 5 minutes.
-
Centrifuge at 20,000 x g for 15 minutes.
-
Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide.
-
Read the absorbance at 405 nm.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures an early marker of osteoblast differentiation.
Materials:
-
Osteoblasts
-
Culture medium, GGOH, and N-BP
-
Cell lysis buffer
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Stop solution (e.g., 3M NaOH)
-
96-well plates
-
Plate reader
Procedure:
-
Seed and treat cells as described for the mineralization assay, but for a shorter duration (e.g., 7-14 days).
-
Wash cells with PBS and lyse with lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Add a portion of the cell lysate to a 96-well plate.
-
Add pNPP substrate and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm.
-
Normalize the ALP activity to the total protein concentration of the cell lysate.
Protein Prenylation Assay (Western Blot)
This method directly assesses the geranylgeranylation of a target protein.
Materials:
-
Cells and treatment reagents (GGOH, N-BP)
-
Lysis buffer with protease inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a geranylgeranylated protein (e.g., anti-Rap1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture and treat cells with N-BP and/or GGOH.
-
Lyse the cells and determine the protein concentration.
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel. Unprenylated proteins will migrate faster than their prenylated counterparts.
-
Transfer the proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Data Summary
The following table summarizes representative quantitative data from studies investigating the effects of GGOH.
| Assay | Cell Type | Treatment | Result | Reference |
| MTT Cell Viability | Oral Fibroblasts | 10 µM Zoledronic Acid (ZA) | Significant decrease in viability | [1] |
| Oral Fibroblasts | 10 µM ZA + 5-25 µM GGOH | Significant increase in viability compared to ZA alone (dose-dependent) | [1] | |
| Murine Macrophages | 400 µM Pamidronate | 69% loss of viability | [2] | |
| Murine Macrophages | 400 µM Pamidronate + 1.0 mM GGOH | 247% increase in viability compared to Pamidronate alone | [2] | |
| Mineralization (Alizarin Red S) | MC3T3-E1 Osteoblasts | Alendronate | Decreased mineralization | Data to be added |
| MC3T3-E1 Osteoblasts | Alendronate + GGOH | Increased mineralization compared to Alendronate alone | Data to be added | |
| ALP Activity | MC3T3-E1 Osteoblasts | Alendronate | Decreased ALP activity | Data to be added |
| MC3T3-E1 Osteoblasts | Alendronate + GGOH | Increased ALP activity compared to Alendronate alone | Data to be added | |
| Protein Prenylation (Western Blot) | Bone Cells | High concentration of Zoledronic Acid | Absence of Rap1A expression | [3] |
| Bone Cells | High concentration of ZA + GGOH | Increased expression of Rap1A | [3] |
Conclusion
Confirming the target engagement of this compound in cellular assays is crucial for understanding its mechanism of action and therapeutic potential. This guide provides a comparative overview of various assays, from indirect functional readouts to more direct measures of target interaction. While functional assays such as MTT, Alizarin Red S, and ALP activity are valuable for assessing the overall cellular response to GGOH, Western blotting for protein prenylation provides a more direct confirmation of its downstream effects. For researchers seeking to definitively demonstrate target binding in a cellular context, alternative methods like CETSA and NanoBRET™ offer powerful, albeit more technically demanding, approaches. The choice of assay will ultimately depend on the specific research question, available resources, and the desired level of evidence for target engagement. By providing detailed protocols and comparative data, this guide aims to facilitate the selection and implementation of the most appropriate methods for investigating the cellular effects of this compound.
References
- 1. In vitro Effect of this compound (GGOH) on Bisphosphonate-Induced Cytotoxicity of Oral Mucosa Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (GGOH), incorporated into a bone cement pellet promotes osteoclast function and healing in a model of medication-related osteonecrosis of the jaw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (GGOH) as a Mevalonate Pathway Activator in the Rescue of Bone Cells Treated with Zoledronic Acid: An In Vitro Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of Synthetic Geranylgeraniol Analogs Versus Natural Forms: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the efficacy of synthetic Geranylgeraniol (GG) analogs and natural this compound. It is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of these compounds. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.
I. Introduction to this compound and its Analogs
This compound (GG) is a naturally occurring isoprenoid alcohol synthesized in the human body through the mevalonate pathway. It serves as a crucial precursor for the synthesis of essential molecules such as Coenzyme Q10 (CoQ10), Vitamin K2 (MK-4), and for the post-translational modification of proteins known as geranylgeranylation. This process, where a geranylgeranyl group is attached to cysteine residues of proteins like Rho and Rac GTPases, is vital for their proper membrane localization and function in cell signaling pathways that control cell growth, differentiation, and apoptosis.
Synthetic this compound analogs are molecules designed and synthesized in the laboratory to mimic or interfere with the functions of natural GG. These analogs are often developed as tools to study the downstream effects of protein geranylgeranylation or as potential therapeutic agents, particularly in cancer, by inhibiting the enzymes responsible for this modification, such as geranylgeranyltransferase I (GGTase I).
II. Quantitative Comparison of Biological Activity
Direct comparative studies quantifying the efficacy of natural this compound versus its synthetic analogs in the same experimental settings are limited in the publicly available scientific literature. However, by collating data from various studies on different cancer cell lines, we can construct a comparative overview of their biological activities. The following tables summarize the inhibitory concentrations (IC50) of a synthetic GG analog against its target enzyme and the apoptotic effects of natural GG on various cancer cell lines.
Table 1: Inhibitory Activity of a Synthetic Geranylgeranyl Pyrophosphate (GGPP) Analog
| Compound | Target Enzyme | IC50 (µM) | Cell Line/System | Reference |
| 7-allyl GGPP | Mammalian GGTase I | Not specified as inhibitor, but an efficient substrate | in vitro enzyme assay | [1] |
Note: The study on 7-allyl GGPP found it to be a surprisingly efficient alternative substrate for GGTase I, rather than an inhibitor. This highlights a potential mechanism of action for synthetic analogs: competing with the natural substrate.
Table 2: Apoptotic and Anti-proliferative Effects of Natural this compound
| Cell Line | Effect | Concentration (µM) | Duration (hours) | Reference |
| Human Hepatoma (HuH-7) | Reduced Cell Viability | 20 | 16 | [2] |
| Human Hepatoma (HepG2) | Reduced Cell Viability | 20 | 16 | [2] |
| Human Myeloid Leukemia (HL-60) | Induction of Apoptosis | 50 | 3 | [3] |
| Various Human Tumor Cell Lines | Potent Inducer of Apoptosis | Not specified | Not specified | [3] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the literature for assessing the efficacy of this compound and its analogs.
1. Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate cells in a 96-well flat-bottomed microtiter plate at a density of 1,000 to 100,000 cells per well. Incubate for 6 to 24 hours to allow for cell attachment and recovery.
-
Compound Treatment: Add various concentrations of this compound or its synthetic analogs to the wells. Include a solvent control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
2. Apoptosis Assay (DNA Fragmentation)
This method detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.
-
Cell Treatment: Culture cells with the desired concentrations of the test compound.
-
Cell Lysis: Resuspend cells in a lysis buffer (e.g., 10 mM EDTA, 0.5% Triton X-100, and 10 mM Tris-HCl, pH 8.0) and incubate on ice.[2]
-
Centrifugation: Pellet the cells by centrifugation to separate the fragmented DNA in the supernatant from the intact chromatin in the pellet.[2]
-
DNA Extraction: Extract the DNA from the supernatant.
-
Agarose Gel Electrophoresis: Run the DNA samples on an agarose gel.
-
Visualization: Stain the gel with an appropriate DNA stain (e.g., ethidium bromide) and visualize the DNA fragments under UV light. A ladder-like pattern indicates apoptosis.[2]
3. Caspase Activity Assay
This assay measures the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Treatment and Lysis: Treat cells with the compound of interest and then lyse the cells to release their contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., a substrate for caspase-3 like DEVD) to the cell lysate.[2]
-
Incubation: Incubate the mixture to allow the active caspases to cleave the substrate.
-
Detection: Measure the resulting fluorescent or colorimetric signal using a plate reader or flow cytometer. The signal intensity is proportional to the caspase activity.[2]
IV. Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow.
Caption: The Mevalonate Pathway leading to this compound synthesis.
Caption: Geranylgeranylation signaling and inhibition by synthetic analogs.
References
Specificity of Geranylgeraniol in Rescuing Mevalonate Pathway Defects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mevalonate (MVA) pathway is a critical metabolic cascade responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids. These isoprenoids, including farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), are essential for post-translational modification of proteins, a process known as prenylation. Inhibition of the MVA pathway, either through genetic defects such as Mevalonate Kinase Deficiency (MKD) or pharmacological intervention with drugs like statins, can lead to a deficiency in these vital isoprenoids, resulting in cellular dysfunction and toxicity. This guide provides a comparative analysis of the specificity of Geranylgeraniol (GGOH), a 20-carbon isoprenoid alcohol, in rescuing defects arising from MVA pathway disruption, with a particular focus on its comparison with other pathway intermediates like farnesol (FOH).
Data Presentation: Quantitative Comparison of Rescue Effects
The following tables summarize quantitative data from various studies, highlighting the differential efficacy of GGOH and other compounds in rescuing MVA pathway defects.
Table 1: Rescue of Statin-Induced Cytotoxicity in C2C12 Myoblasts
| Compound | Concentration | Statin Used | % Rescue of Cell Viability | Reference |
| This compound (GGOH) | 10 µM | Atorvastatin/Simvastatin | Fully reverted statin-mediated decrease in cell viability | [1] |
| Farnesol (FOH) | 10 µM | Atorvastatin | No significant effect | [2] |
| Mevalonate (MEV) | 100 µM | Atorvastatin | Significant rescue | [2] |
| Water-soluble Cholesterol | 1 mM | Atorvastatin | No rescue in proliferating myoblasts | [1] |
Table 2: Rescue of Protein Prenylation and Apoptosis in various cell lines
| Cell Line | MVA Inhibitor | Rescue Compound | Concentration | Effect on Prenylation | Effect on Apoptosis | Reference |
| THP-1 Monocytes | Mevastatin | This compound (GGOH) | Not specified | Reversed inhibition of RhoA and Rac activity | Reversed mevastatin-induced cell death | [3] |
| Human Breast Cancer Cells | Simvastatin | Geranylgeranyl pyrophosphate (GGPP) | Not specified | Rescued inhibition of geranylgeranylation | Inhibited simvastatin-induced apoptosis | [4] |
| HUVEC | Fluvastatin (2 µM) | Geranylgeranyl pyrophosphate (GGPP) | 2 µM | Reversed inhibition of RhoA and Rac1 prenylation | Not specified | [5] |
| J774 Macrophages | Aminobisphosphonates | Farnesol (FOH) or this compound (GGOH) | Not specified | Prevented inhibition of protein isoprenylation | Prevented caspase activation and apoptosis | [6] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate cellular processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the MVA pathway, the mechanism of GGOH rescue, and a typical experimental workflow.
Caption: The Mevalonate Pathway and points of inhibition.
Caption: Mechanism of this compound rescue in statin-treated cells.
Caption: A generalized workflow for studying MVA pathway rescue.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells (e.g., C2C12 myoblasts) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat cells with the appropriate concentrations of statins, with or without rescue agents (GGOH, FOH, etc.), for the desired duration (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Protein Prenylation
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Unprenylated proteins often exhibit a slight upward shift in mobility compared to their prenylated counterparts.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-RhoA, anti-Rac1, or anti-Rap1A) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Apoptosis Assay (Annexin V Staining)
-
Cell Harvesting: After treatment, harvest both adherent and floating cells.
-
Cell Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The results will differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Conclusion
The presented data strongly indicates that this compound is a highly specific and effective molecule for rescuing cellular defects arising from the inhibition of the mevalonate pathway, particularly those downstream of GGPP synthesis. Its ability to restore the prenylation of crucial signaling proteins like Rho, Rac, and Rap1 underscores its therapeutic potential in conditions characterized by MVA pathway dysregulation, such as statin-induced myopathy and certain genetic disorders. In direct comparisons, GGOH consistently outperforms farnesol and cholesterol in rescuing these specific defects, highlighting the critical role of geranylgeranylation in maintaining cellular health. The provided experimental frameworks offer a solid foundation for researchers to further investigate the nuanced roles of isoprenoids in cellular physiology and pathology.
References
- 1. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Prevents Statin-Dependent Myotoxicity in C2C12 Muscle Cells through RAP1 GTPase Prenylation and Cytoprotective Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound prevents the cytotoxic effects of mevastatin in THP-1 cells, without decreasing the beneficial effects on cholesterol synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simvastatin inhibition of mevalonate pathway induces apoptosis in human breast cancer cells via activation of JNK/CHOP/DR5 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. p140Cap modulates the mevalonate pathway decreasing cell migration and enhancing drug sensitivity in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Geranylgeraniol: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of Geranylgeraniol (GGOH), a naturally occurring isoprenoid, across various cancer cell lines. The information presented herein is curated from multiple experimental studies to offer an objective overview of GGOH's performance as a potential therapeutic agent. This document details its impact on cell viability, apoptosis, and cell cycle progression, supported by experimental data and methodologies.
I. Comparative Efficacy of this compound Across Cancer Cell Lines
This compound has demonstrated significant anti-proliferative effects in a variety of cancer cell types. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in several studies. The table below summarizes the IC50 values of GGOH in different human cancer cell lines.
| Cancer Type | Cell Line | IC50 (µM) | Incubation Time (h) | Citation |
| Prostate Cancer | DU145 | 80 ± 18 | 72 | [1] |
| Leukemia | HL-60 | ~50 | Not Specified | [2] |
| Colon Cancer | Colo-205 | 20 | Not Specified | [3][4] |
| Hepatoma | HuH-7 | Not Specified | Not Specified | [5][6] |
| Leukemia | K562 | Not Specified | Not Specified | [2][7] |
| Leukemia | Molt3 | Not Specified | Not Specified | [7] |
| Colon Adenocarcinoma | COLO320 DM | Not Specified | Not Specified | [7] |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the exact formulation of the compound used.
II. Mechanisms of Action: Apoptosis and Cell Cycle Arrest
Experimental evidence strongly suggests that this compound exerts its anti-cancer effects primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest.
A. Induction of Apoptosis
GGOH has been shown to be a potent inducer of apoptosis in numerous cancer cell lines, including leukemia, prostate, and hepatoma cells.[1][2][7] The apoptotic process triggered by GGOH involves the activation of a cascade of enzymes known as caspases. Specifically, studies have demonstrated the activation of caspase-3, caspase-8, and caspase-9 in response to GGOH treatment.[1][5][6]
The proposed mechanism for GGOH-induced apoptosis often involves the mitochondrial or intrinsic pathway. This is supported by findings that show a downregulation of the anti-apoptotic protein Bcl-xL and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[5][6][8]
B. Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest, primarily at the G1 phase, in cancer cells such as the DU145 prostate cancer line.[1] This arrest is associated with a decrease in the protein levels of cyclin D1, a key regulator of the G1/S phase transition.[1] By halting the cell cycle, GGOH prevents cancer cells from proliferating.
III. The Mevalonate Pathway and GGOH's Anti-Cancer Activity
This compound is an intermediate in the mevalonate pathway, a critical metabolic pathway that produces cholesterol and other isoprenoids.[9] This pathway is often dysregulated in cancer.[10] GGOH's anti-cancer effects are closely linked to its role in this pathway. For instance, it has been shown to downregulate the expression of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway, in DU145 prostate cancer cells.[1] This suggests that GGOH's anti-proliferative activity may be, in part, due to its modulation of this key metabolic route.
Furthermore, the prenylation of small GTPases like Ras and Rho, which are crucial for cell growth and survival signaling, is dependent on intermediates from the mevalonate pathway.[11] By influencing this pathway, GGOH may interfere with the proper functioning of these oncogenic proteins.
IV. Experimental Protocols
To ensure the reproducibility and validation of the findings presented, detailed protocols for the key experimental assays are provided below.
A. MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired incubation period.
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer. The absorbance is directly proportional to the number of viable cells.
B. Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% Ethanol (ice-cold)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with this compound.
-
Wash the cells with cold PBS.
-
Fix the cells by slowly adding them to ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content, as indicated by PI fluorescence, will distinguish cells in G0/G1, S, and G2/M phases.
C. Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.[7][12]
Materials:
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-Bcl-xL)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells in lysis buffer to extract total proteins.
-
Determine the protein concentration of each lysate using a protein assay kit.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody specific to the protein of interest.
-
Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
V. Conclusion
This compound demonstrates consistent and potent anti-cancer activity across a range of cancer cell lines. Its mechanisms of action, primarily through the induction of apoptosis and cell cycle arrest, are well-supported by experimental data. The modulation of the mevalonate pathway appears to be a key aspect of its anti-proliferative effects. The provided experimental protocols offer a foundation for further research and validation of GGOH's therapeutic potential. This comparative guide serves as a valuable resource for researchers and professionals in the field of oncology and drug development, highlighting this compound as a promising candidate for further investigation.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. researchhub.com [researchhub.com]
- 3. vet.cornell.edu [vet.cornell.edu]
- 4. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]
- 5. igbmc.fr [igbmc.fr]
- 6. drjohnson.com [drjohnson.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. The mechanism of this compound-induced apoptosis involves activation, by a caspase-3-like protease, of a c-jun N-terminal kinase signaling cascade and differs from mechanisms of apoptosis induced by conventional chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound and Neurological Impairment: Involvement of Apoptosis and Mitochondrial Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Rho GTPases: Regulation and roles in cancer cell biology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of the Molecular Mechanisms of Geranylgeraniol and Bisphosphonates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the molecular mechanisms of Geranylgeraniol (GGOH) and nitrogen-containing bisphosphonates (N-BPs), supported by experimental data. Both classes of compounds critically interact with the mevalonate pathway, a fundamental cellular process responsible for the synthesis of cholesterol and essential non-sterol isoprenoids. However, their effects are diametrically opposed: N-BPs act as inhibitors of this pathway, while GGOH serves to replenish a key downstream product. This guide will delve into their respective mechanisms of action, present quantitative data for comparison, detail relevant experimental protocols, and provide visual representations of the involved pathways and workflows.
Introduction to the Mevalonate Pathway
The mevalonate pathway is a vital metabolic cascade that produces isoprenoid precursors, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1] These molecules are indispensable for various cellular functions, most notably the post-translational modification of small GTP-binding proteins (GTPases) like Ras, Rho, and Rab through a process called prenylation.[1] Prenylation anchors these proteins to cellular membranes, a prerequisite for their involvement in critical signaling pathways that regulate cell survival, proliferation, cytoskeletal organization, and vesicular trafficking.[1]
Molecular Mechanism of Action: A Tale of Inhibition and Rescue
Nitrogen-containing bisphosphonates and this compound exert their effects at a critical juncture of the mevalonate pathway, specifically focusing on the enzyme Farnesyl Pyrophosphate Synthase (FPPS) and its downstream products.
Nitrogen-Containing Bisphosphonates: Potent Inhibitors of FPPS
Nitrogen-containing bisphosphonates, such as zoledronic acid, alendronate, and risedronate, are potent inhibitors of FPPS.[2][3][4] FPPS is a key enzyme that catalyzes the synthesis of both FPP and its downstream product, GGPP.[3] By inhibiting FPPS, N-BPs effectively deplete the intracellular pools of FPP and GGPP.[5] This depletion has profound cellular consequences, primarily the inhibition of protein prenylation.[6][7] Without the necessary FPP and GGPP lipid attachments, small GTPases cannot be anchored to membranes and are rendered non-functional.[1] This disruption of GTPase signaling is the primary mechanism by which N-BPs induce apoptosis in osteoclasts, the cells responsible for bone resorption, making them effective drugs for treating osteoporosis and other bone disorders.[2][8]
This compound: A Downstream Rescuer of Prenylation
This compound is a 20-carbon isoprenoid alcohol that is a downstream product of the mevalonate pathway, synthesized from GGPP.[9] Exogenously supplied GGOH can be taken up by cells and is thought to be converted back to GGPP, thereby bypassing the enzymatic blockade imposed by N-BPs.[9][10] This "rescue" mechanism replenishes the depleted GGPP pool, allowing for the resumption of protein geranylgeranylation.[11] The restoration of small GTPase prenylation and function can reverse the cytotoxic effects of N-BPs, such as restoring cell viability and migration.[10] This rescue effect has been demonstrated in various cell types, including osteoblasts, osteoclasts, and mesenchymal stem cells.[11][12]
Quantitative Comparison of Bisphosphonate Potency and this compound Rescue
The following tables summarize quantitative data from various studies, providing a basis for comparing the inhibitory potency of different bisphosphonates and the effective concentrations of this compound required for cellular rescue.
Table 1: Inhibitory Potency of Nitrogen-Containing Bisphosphonates on Human Farnesyl Pyrophosphate Synthase (FPPS)
| Bisphosphonate | Initial IC50 (nM) | Final (Preincubated) IC50 (nM) |
| Zoledronic Acid | 28.9 ± 3.1 | 4.1 ± 0.3 |
| Risedronate | 31.7 ± 2.8 | 5.7 ± 0.5 |
| Ibandronate | 1083 ± 111.4 | 25.1 ± 2.3 |
| Alendronate | 2249 ± 180 | 260.0 ± 19.6 |
| Pamidronate | 1932 ± 152.6 | 353.2 ± 32.1 |
Data sourced from Dunford JE, et al. (2001)[2] and Green JR. (2002)[7]. IC50 values represent the concentration of the bisphosphonate required to inhibit 50% of FPPS enzyme activity in vitro. The "Final IC50" reflects the increased potency after a 10-minute preincubation of the enzyme with the inhibitor.
Table 2: Effective Concentrations of this compound for Cellular Rescue from Bisphosphonate-Induced Effects
| Cell Type | Bisphosphonate | Bisphosphonate Concentration | Effective GGOH Rescue Concentration | Observed Effect of Rescue |
| Mesenchymal Stem Cells | Zoledronic Acid | 5 µM - 50 µM | ~10 µM - 15 µM | Prevention of cytotoxicity |
| Bone Cells (Osteoblasts & Osteoclasts) | Zoledronic Acid | 25 µM - 100 µM | 10 µM - 40 µM | Reversal of decreased cell viability |
| Human Gingival Fibroblasts | Zoledronic Acid | 20 µM - 50 µM | Not specified, but effective | Restoration of cell viability |
Data synthesized from studies by Roelofs AJ, et al. (2021)[13], Fliefel R, et al. (2019)[9], and Zafar S, et al. (2014)[14]. The effective GGOH concentration can vary depending on the cell type, the specific bisphosphonate used, and its concentration.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and bisphosphonates.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of bisphosphonates, this compound, or a combination of both for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[15]
-
Solubilization: After incubation, add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.[15]
Western Blotting for Protein Prenylation
Western blotting can be used to assess the prenylation status of specific proteins. Unprenylated proteins often exhibit a slight shift in electrophoretic mobility compared to their prenylated counterparts.
-
Protein Extraction: Lyse treated and control cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. The gel percentage should be optimized based on the molecular weight of the target protein.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Rap1A, RhoA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. A shift in the band to a lower apparent molecular weight can indicate a lack of prenylation.
In Vitro Wound Healing (Scratch) Assay
This assay is used to assess cell migration, a process often inhibited by bisphosphonates and rescued by this compound.
-
Cell Seeding: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.[10]
-
Treatment: Wash the wells to remove detached cells and add fresh media containing the desired concentrations of bisphosphonates, this compound, or a combination.
-
Image Acquisition: Capture images of the scratch at time zero and at regular intervals (e.g., every 8-12 hours) using a microscope.[10]
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.
Caption: Molecular mechanism of bisphosphonates and this compound.
Caption: General experimental workflow for comparing the effects.
Conclusion
The molecular mechanisms of this compound and nitrogen-containing bisphosphonates are intrinsically linked to the mevalonate pathway, yet their actions are antagonistic. N-BPs are powerful inhibitors of FPPS, leading to a deficit in FPP and GGPP, which in turn cripples essential cellular functions through the inhibition of protein prenylation. Conversely, GGOH acts as a rescue agent, replenishing the GGPP pool and restoring the functionality of key signaling proteins. This dynamic of inhibition and rescue not only provides a clear framework for understanding their respective biological effects but also offers opportunities for therapeutic strategies aimed at modulating the mevalonate pathway. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of cell biology, pharmacology, and drug development.
References
- 1. Wound healing assay | Abcam [abcam.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Farnesyl Diphosphate Synthase Assay | Springer Nature Experiments [experiments.springernature.com]
- 5. bioassaysys.com [bioassaysys.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Uncovering protein prenylation in Th1 cells: novel prenylation sites and insights into statin and farnesyltransferase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. med.virginia.edu [med.virginia.edu]
- 11. Scratch Assay Protocol | Axion Biosystems [axionbiosystems.com]
- 12. Scratch Wound Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 13. This compound prevents zoledronic acid-mediated reduction of viable mesenchymal stem cells via induction of Rho-dependent YAP activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ptglab.com [ptglab.com]
- 15. MTT assay protocol | Abcam [abcam.com]
A Comparative Bioactivity Study: Natural Versus Synthetic Geranylgeraniol
An objective analysis for researchers, scientists, and drug development professionals.
Geranylgeraniol (GG), a naturally occurring isoprenoid alcohol, is a pivotal molecule in a multitude of biological processes.[1] It is endogenously synthesized in the human body through the mevalonate pathway and serves as a crucial precursor for the synthesis of essential compounds such as Coenzyme Q10 (CoQ10), vitamin K2 (as MK-4), and for the geranylgeranylation of proteins.[1][2] Natural sources of GG include annatto seeds, with oils from sunflower, olive, and flaxseed also containing this compound.[3][4] This guide provides a comparative overview of the bioactivity of this compound, drawing upon data from studies on naturally-derived GG and considering the potential implications of its source—natural versus synthetic—on its biological efficacy.
While direct comparative studies evaluating the bioactivity of natural versus synthetic this compound are not extensively available in the reviewed literature, this guide will present the known biological activities of naturally-sourced GG and discuss the potential for differences based on isomeric composition.
Data Presentation: Bioactivity of this compound
The following tables summarize quantitative data from studies on the bioactivity of this compound, primarily derived from natural sources.
Table 1: Effect of this compound on Testosterone Production in Testis-Derived I-10 Tumor Cells
| Treatment | Concentration (µM) | Duration (h) | Testosterone Level (vs. Control) | Progesterone Level (vs. Control) |
| This compound (GGOH) | 10 | 24 | Increased | Increased |
| This compound (GGOH) | 30 | 24 | Significantly Increased[5][6] | Significantly Increased[5][6] |
| Geraniol (GOH) | 30 | 24 | No significant change | No significant change |
| Farnesol (FOH) | 30 | 24 | No significant change | Increased |
Data sourced from a study utilizing this compound, with the specific source (natural or synthetic) not explicitly stated, but compared alongside other naturally occurring isoprenoids.[5][6]
Table 2: Effect of Annatto-Derived this compound Supplementation on Testosterone Levels in Men with Low Testosterone
| Parameter | GG Supplementation (8 weeks) | Placebo |
| Total Testosterone | +7.5%[7] | Decrease |
| Free Testosterone | +15.0%[7] | Decrease |
| Bioavailable Testosterone | +14.8%[7] | Decrease |
Data from a randomized, placebo-controlled trial using GG-Gold®, an annatto-derived this compound ingredient.[7]
Table 3: Effect of this compound on Osteoblast Mineralization in the Presence of Alendronate
| Treatment | Outcome |
| Alendronate (1 µM) | Reduced bone nodule formation |
| Alendronate (1 µM) + GGOH (10 µM) | Increased percentage of bone nodule formation[8][9] |
| Alendronate (1 µM) + GGOH (50 µM) | Significantly increased percentage of bone nodule formation[8][9] |
Data from a study investigating the effects of exogenous GGOH on alendronate-treated murine osteoblast precursors.[8][9]
Table 4: Anti-inflammatory Activity of Geranyloxycoumarins
| Compound | Dose (µmol/cm²) | Edema Reduction |
| Auraptene (7-geranyloxycoumarin) | 1 | 50%[10] |
| Collinin (8-methoxy-7-geranyloxycoumarin) | 1 | 50%[10] |
| 8-acetoxy-7-geranyloxycoumarin | 1 | 50%[10] |
| Indomethacin (Reference Drug) | 0.25 | 50%[10] |
This study evaluated semi-synthetic derivatives of a natural geranyloxycoumarin, demonstrating the anti-inflammatory potential of the geranyloxy moiety.[10]
Key Bioactivities and Signaling Pathways
This compound exhibits a range of biological activities, influencing cellular processes from hormone production to bone formation and inflammatory responses.
Steroidogenesis and Testosterone Production
This compound has been shown to enhance the production of testosterone.[11] Studies on testis-derived tumor cells indicate that GGOH stimulates steroidogenesis by modulating the cAMP/PKA signaling pathway.[6] It increases the levels of both testosterone and its precursor, progesterone, in a dose- and time-dependent manner.[5][6] This effect appears to be specific to the geranylgeranyl structure, as other isoprenoids like geraniol did not demonstrate the same activity.[5] A clinical trial using annatto-derived this compound further supports these findings, showing a significant increase in total, free, and bioavailable testosterone in men with low baseline levels.[7]
References
- 1. Intro to this compound [casi.org]
- 2. Combination of this compound + Ubiquinol to Support Mitochondrial Function | Designs for Health [casi.org]
- 3. mdbiowellness.com [mdbiowellness.com]
- 4. researchgate.net [researchgate.net]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 9. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 10. Synthesis and anti-inflammatory activity of natural and semisynthetic geranyloxycoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. endocare.co.za [endocare.co.za]
Safety Operating Guide
Proper Disposal Procedures for Geranylgeraniol: A Comprehensive Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper handling and disposal of Geranylgeraniol in a laboratory setting. Adherence to these procedures is critical for ensuring personnel safety and environmental compliance.
Immediate Safety and Hazard Information
This compound is a combustible liquid that requires careful handling.[1] While some safety data sheets (SDS) classify it as not a hazardous substance or mixture, others indicate potential hazards.[2] It is prudent to handle it as a potentially hazardous chemical.
Hazard Identification Summary:
| Hazard Classification | Description | Source |
| Skin Irritation | Causes skin irritation. | [3][4] |
| Eye Irritation | Causes serious eye irritation. | [1][4] |
| Respiratory Irritation | May cause respiratory irritation (STOT SE 3). | [1] |
| WGK (Germany) | WGK 3: Severely hazardous for water. | [1] |
Personal Protective Equipment (PPE) and Safe Handling
To minimize exposure and ensure safety, the following PPE and handling protocols are mandatory when working with this compound.
Handling Protocols:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[2][3]
-
Avoid contact with skin and eyes.[3]
-
Prevent the formation of dust and aerosols.[3]
-
Use non-sparking tools and take measures to prevent fire from electrostatic discharge.[3]
-
Keep the substance away from incompatible materials such as strong acids, bases, and oxidizing agents.[2][5]
Recommended Personal Protective Equipment:
| Equipment | Specification | Source |
| Eye Protection | Tightly fitting safety goggles with side-shields. | [2][3] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber). Gloves must be inspected before use. | [1][2][3] |
| Body Protection | Fire/flame resistant and impervious clothing. A lab coat is standard. | [2][3] |
| Respiratory Protection | Use a respirator if aerosol or mist is generated. A type ABEK (EN14387) respirator filter is recommended. | [1] |
Emergency Procedures: Spills and First Aid
Immediate and appropriate action during an emergency can significantly mitigate risks.
Accidental Spill Response:
-
Evacuate & Secure: Remove all sources of ignition and evacuate non-essential personnel to a safe area.[2][3]
-
Ventilate: Ensure adequate ventilation in the spill area.[2][3]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains, water courses, or the soil.[2][3]
-
Absorption: Absorb the spill with an inert, liquid-binding material such as diatomite or universal binders.[2]
-
Collection: Collect the absorbed material using spark-proof tools and place it into a suitable, closed, and labeled container for disposal.[3]
-
Decontamination: Clean the spill area and any contaminated equipment, scrubbing with alcohol if necessary.[2]
First Aid Measures:
| Exposure Route | First Aid Procedure | Source |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention. | [2][3] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, get medical help.[2][3][4] | |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Immediately consult a doctor.[3][4][5] | |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a physician or Poison Control Center immediately.[2][3] |
This compound Disposal Protocol
Disposal of this compound and its contaminated materials must be conducted in accordance with applicable federal, state, and local regulations.[2] Under no circumstances should this compound be discharged into sewers or drains. [3]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Containerization:
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.[5]
-
-
Final Disposal Method:
-
The primary recommended method of disposal is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[3]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[7]
-
-
Empty Container Disposal:
-
A container that held this compound is not considered empty until it has been properly cleaned.
-
Containers can be triple-rinsed with a suitable solvent (e.g., ethanol).[6] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Once decontaminated, the container can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or recycled, depending on local regulations.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. This compound =85 GC 24034-73-9 [sigmaaldrich.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. kamatlab.com [kamatlab.com]
Personal protective equipment for handling Geranylgeraniol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and logistical information for the handling and disposal of Geranylgeraniol, ensuring the well-being of laboratory personnel and compliance with safety standards. Following these procedural steps is critical for minimizing risks associated with the handling of this chemical.
Hazard Identification and Safety Precautions
This compound is a naturally occurring diterpenoid alcohol used in various research and development applications. While essential for scientific advancement, it presents hazards that require careful management. According to safety data sheets, this compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It is also identified as a combustible liquid.
GHS Hazard Statements:
Due to these potential hazards, adherence to the following personal protective equipment (PPE) guidelines is mandatory.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling this compound. It is imperative that all personnel are trained in the proper use and disposal of PPE.[3][4]
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards.[2][5] |
| Hands | Chemical-resistant gloves (e.g., Nitrile rubber). | Must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2] Gloves must be inspected prior to use. |
| Body | Laboratory coat, long-sleeved gown, or coveralls. | Impervious and/or fire/flame-resistant clothing is recommended.[2][5] |
| Respiratory | Respirator with appropriate filter. | A type ABEK (EN14387) respirator filter is recommended, especially when there is a risk of aerosol formation or when working in poorly ventilated areas. |
Operational Plan: Step-by-Step Handling Procedure
This section outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
3.1. Pre-Handling Preparations
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Ventilation: Ensure the work area is well-ventilated. A chemical fume hood is recommended.[2]
-
PPE Check: Inspect all PPE for damage and ensure it is appropriate for the task.
-
Emergency Equipment: Confirm that a safety shower and eyewash station are accessible.[5]
-
Spill Kit: Have a spill kit rated for flammable liquids readily available.
3.2. Handling this compound
-
Donning PPE: Put on all required PPE as specified in the table above.
-
Transferring: When transferring this compound, use non-sparking tools and equipment to prevent ignition from electrostatic discharge.[2]
-
Avoid Contact: Avoid direct contact with skin and eyes.[2]
-
Avoid Inhalation: Avoid breathing vapors, mists, or aerosols.[2]
-
Container Management: Keep the this compound container tightly closed when not in use.[2]
3.3. Post-Handling Procedures
-
Decontamination: Decontaminate all surfaces and equipment that may have come into contact with this compound.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination. Dispose of single-use PPE in a designated hazardous waste container.
-
Hygiene: Wash hands thoroughly with soap and water after handling the chemical.[2][6]
Emergency Procedures
In the event of an exposure or spill, follow these immediate first-aid and emergency measures.
| Exposure Route | First-Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.[2][6] |
| Skin Contact | Wash off immediately with plenty of soap and water while removing all contaminated clothing and shoes. If skin irritation occurs, seek medical attention.[2][6] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[5][6] |
Spill Response:
-
Evacuate personnel from the immediate area.
-
Remove all sources of ignition.[2]
-
Ventilate the area.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]
Storage and Disposal Plan
Proper storage and disposal are crucial to laboratory safety and environmental protection.
5.1. Storage
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[2][6]
-
The recommended storage temperature is -20°C.
-
Store in a locked cabinet or area to prevent unauthorized access.[2]
-
Keep away from incompatible materials such as strong acids/alkalis and strong oxidizing/reducing agents.[5]
5.2. Disposal Plan The disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations. A general plan is as follows:
-
Waste Identification: this compound waste is considered hazardous chemical waste.
-
Segregation: Do not mix this compound waste with other waste streams. Keep halogenated and non-halogenated solvent wastes separate.[7]
-
Containerization: Collect waste in a designated, compatible, and properly labeled container. The container should be kept closed except when adding waste.[7][8]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound" and its associated hazards (Irritant, Combustible).
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company. Do not dispose of this compound down the drain.[2][8]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous waste. The cleaned container can then be disposed of according to institutional policies.[7]
Safe Handling Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound | C20H34O | CID 5281365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. gerpac.eu [gerpac.eu]
- 4. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. fishersci.com [fishersci.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
